1-(2-Methylphenyl)ethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-5-3-4-6-9(7)8(2)10/h3-6,8,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCBYRLJYGORNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60948555 | |
| Record name | 1-(2-Methylphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60948555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7287-82-3, 25675-28-9 | |
| Record name | 1-(2-Methylphenyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7287-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-2-Dimethylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007287823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl m-tolyl carbinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025675289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Methylphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60948555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-2-dimethylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.923 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of 1-(2-Methylphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Methylphenyl)ethanol, also known as ortho-methylphenylethanol or α,2-dimethylbenzyl alcohol, is an aromatic alcohol with the chemical formula C₉H₁₂O.[1] This technical guide provides a comprehensive overview of its chemical structure, physical and spectroscopic properties, a detailed experimental protocol for its synthesis, and essential safety information. The data presented is intended to support researchers and professionals in its application in organic synthesis and drug development.
Chemical Structure and Identification
This compound is a secondary alcohol characterized by an ethanol (B145695) group attached to the first carbon of a toluene (B28343) molecule. The presence of the methyl group at the ortho position of the phenyl ring influences its chemical and physical properties.
dot
References
Synthesis of Racemic 1-(2-Methylphenyl)ethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of racemic 1-(2-methylphenyl)ethanol, a key intermediate in the development of various pharmaceutical compounds. This document details two primary synthetic routes: the Grignard reaction involving the nucleophilic addition of a methyl group to 2-methylbenzaldehyde (B42018), and the reduction of 2'-methylacetophenone (B146604). For each method, a thorough experimental protocol is provided, alongside a comparative analysis of their respective yields and characteristics. All quantitative data is summarized in structured tables for clarity. Furthermore, reaction pathways and experimental workflows are illustrated using detailed diagrams to facilitate a deeper understanding of the synthetic processes.
Introduction
This compound is a secondary alcohol of significant interest in medicinal chemistry and drug development due to its presence as a structural motif in a variety of biologically active molecules. The synthesis of its racemic form is a fundamental step in the exploration of its potential therapeutic applications. This guide focuses on two robust and widely utilized methods for its preparation: the Grignard reaction and the reduction of a corresponding ketone. The selection of the optimal synthetic route is contingent on factors such as starting material availability, desired yield, and scalability.
Synthetic Pathways
Two principal pathways for the synthesis of racemic this compound are presented:
-
Grignard Reaction: This classic carbon-carbon bond-forming reaction utilizes a Grignard reagent, in this case, methylmagnesium bromide, to attack the electrophilic carbonyl carbon of 2-methylbenzaldehyde. Subsequent acidic workup yields the desired secondary alcohol.
-
Reduction of 2'-Methylacetophenone: This approach involves the reduction of the ketone functionality of 2'-methylacetophenone to a secondary alcohol. This transformation can be achieved through various reducing agents, with this guide detailing two common methods: catalytic transfer hydrogenation and reduction with sodium borohydride (B1222165).
Reaction Pathway Diagram
Caption: Synthetic routes to this compound.
Data Presentation
The following tables summarize the key quantitative data for the described synthetic methods.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| 2-Methylbenzaldehyde | C₈H₈O | 120.15 | 199 |
| 2'-Methylacetophenone | C₉H₁₀O | 134.18 | 214 |
| This compound | C₉H₁₂O | 136.19 | 64-65 @ 0.7 Torr[1] |
Table 2: Comparison of Synthetic Methods
| Method | Starting Materials | Key Reagents | Typical Yield (%) |
| Grignard Reaction | 2-Methylbenzaldehyde, Methyl Bromide, Magnesium | Diethyl ether, H₃O⁺ | 70-85 (Estimated) |
| Catalytic Transfer Hydrogenation | 2'-Methylacetophenone | [(p-cymene)RuCl₂]₂, 2,2′-bibenzimidazole, Cs₂CO₃, 2-propanol | 89-93[2] |
| Sodium Borohydride Reduction | 2'-Methylacetophenone | Sodium borohydride, Ethanol (B145695) | 85-95 (Estimated) |
Experimental Protocols
General Experimental Workflow
Caption: A generalized workflow for chemical synthesis.
Method 1: Grignard Reaction
This protocol is adapted from a general procedure for Grignard reactions with substituted benzaldehydes.[3]
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether
-
Methyl bromide (or a solution of methylmagnesium bromide in ether)
-
2-Methylbenzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Preparation of Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq.).
-
Add a single crystal of iodine to initiate the reaction.
-
In the dropping funnel, prepare a solution of methyl bromide (1.1 eq.) in anhydrous diethyl ether.
-
Add a small portion of the methyl bromide solution to the magnesium turnings. The reaction is initiated as evidenced by bubbling and a cloudy appearance. Gentle warming may be required.
-
Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of 2-methylbenzaldehyde (1.0 eq.) in anhydrous diethyl ether and place it in the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous ammonium chloride solution.
-
Stir until all the solids have dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate (B1210297) as the eluent.
-
Method 2: Reduction of 2'-Methylacetophenone
This protocol is based on a reported procedure for the transfer hydrogenation of various ketones.[2]
Materials:
-
2'-Methylacetophenone
-
[(p-cymene)RuCl₂]₂
-
2,2′-bibenzimidazole
-
Cesium carbonate (Cs₂CO₃)
-
2-Propanol (anhydrous)
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine 2'-methylacetophenone (1.0 eq.), [(p-cymene)RuCl₂]₂ (catalyst), 2,2′-bibenzimidazole (ligand), and cesium carbonate (base) in anhydrous 2-propanol.
-
-
Reaction:
-
Heat the reaction mixture at 130 °C for 12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel.
-
This protocol is adapted from a standard procedure for the reduction of acetophenone.[4]
Materials:
-
2'-Methylacetophenone
-
Sodium borohydride (NaBH₄)
-
Ethanol (95%)
-
3M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Reaction:
-
Dissolve sodium borohydride (1.5 eq.) in 95% ethanol in a flask with stirring.
-
Cool the solution in an ice bath.
-
Add a solution of 2'-methylacetophenone (1.0 eq.) in ethanol dropwise to the borohydride solution, maintaining a low temperature.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
-
Work-up:
-
Carefully add 3M HCl to the reaction mixture to quench the excess sodium borohydride. Be aware of hydrogen gas evolution.
-
Heat the mixture to a gentle boil to remove a significant portion of the ethanol.
-
Cool the mixture, and extract the product with diethyl ether.
-
-
Purification:
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Further purification can be achieved by column chromatography.
-
Conclusion
This guide has detailed two effective methods for the synthesis of racemic this compound. The Grignard reaction provides a direct route from the corresponding aldehyde, while the reduction of 2'-methylacetophenone offers a reliable alternative with high yields, particularly through catalytic transfer hydrogenation. The choice of method will depend on the specific requirements of the research or development project, including scale, cost, and available equipment. The provided experimental protocols and comparative data serve as a valuable resource for scientists and professionals in the field of drug development.
References
A Technical Guide to the Spectroscopic Data of 1-(2-Methylphenyl)ethanol
Introduction
1-(2-Methylphenyl)ethanol, also known as o,alpha-dimethylbenzyl alcohol, is an aromatic alcohol with the chemical formula C₉H₁₂O[1][2]. Its structure consists of a benzene (B151609) ring substituted with a methyl group and an ethanol (B145695) group at positions 2 and 1, respectively. This compound is of interest in various fields of chemical research and development. Accurate spectroscopic data is fundamental for its identification, characterization, and quality control. This guide provides an in-depth overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.
Data Presentation
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 1.47 | Doublet (d) | 6.4 | 3H | -CH(OH)CH ₃ |
| 1.82 | Singlet (s) | - | 1H | OH |
| 2.34 | Singlet (s) | - | 3H | Ar-CH ₃ |
| 5.10–5.15 | Multiplet (m) | - | 1H | -CH (OH)CH₃ |
| 7.12–7.25 | Multiplet (m) | - | 3H | Ar-H |
| 7.52 | Doublet (d) | 7.2 | 1H | Ar-H |
| Data sourced from Royal Society of Chemistry supplementary information.[3] |
Table 2: ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| 18.9 | Ar-C H₃ |
| 23.9 | -CH(OH)C H₃ |
| 66.8 | -C H(OH)CH₃ |
| 124.5 | Aromatic CH |
| 126.4 | Aromatic CH |
| 127.2 | Aromatic CH |
| 130.4 | Aromatic CH |
| 134.2 | Aromatic C (quaternary) |
| 143.9 | Aromatic C (quaternary) |
| Data sourced from Royal Society of Chemistry supplementary information.[3] |
Table 3: IR Spectroscopic Data
Technique: Thin Film
| Wavenumber (νₘₐₓ) cm⁻¹ | Functional Group Assignment |
| 3357 | O-H stretch (alcohol) |
| 3025 | C-H stretch (aromatic) |
| 1488 | C=C stretch (aromatic ring) |
| 1460 | C-H bend |
| 1077 | C-O stretch (secondary alcohol) |
| 759 | C-H bend (ortho-disubstituted aromatic) |
| Data sourced from Royal Society of Chemistry supplementary information.[3] |
Table 4: Mass Spectrometry Data
Technique: Electron Ionization (EI)
| Mass-to-Charge Ratio (m/z) | Interpretation |
| 136 | Molecular Ion [M]⁺ |
| 121 | [M - CH₃]⁺ |
| 118 | [M - H₂O]⁺ |
| 117 | [M - H₂O - H]⁺ |
| 103 | [M - CH₃ - H₂O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| Data interpreted from fragmentation patterns available in public databases like NIST and PubChem.[1][4] |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: A sample of 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃).[5][6] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[7][8] An internal standard, such as Tetramethylsilane (TMS), is often added for chemical shift calibration (δ = 0.00 ppm).[5][7] The solution is then filtered through a pipette with a glass wool plug into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[6]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz) is used.
-
Data Acquisition: The prepared NMR tube is placed in the spectrometer's probe.[9] The instrument is set to lock onto the deuterium (B1214612) signal of the solvent. The magnetic field is then shimmed to achieve the best possible homogeneity, which results in sharp, well-resolved peaks.[9] For a ¹H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, which typically takes a few minutes.[5] For a ¹³C NMR spectrum, a longer acquisition time (20-60 minutes or more) is generally required due to the lower natural abundance and smaller magnetic moment of the ¹³C nucleus.[5][6]
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the peaks in the ¹H NMR spectrum provides the relative ratio of protons.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Thin Film Method): Since this compound is a liquid at room temperature, the thin film (or neat) method is straightforward. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin liquid film.[10][11] Alternatively, for a solid sample, a small amount is dissolved in a volatile solvent like methylene (B1212753) chloride, a drop of the solution is placed on a single salt plate, and the solvent is allowed to evaporate, leaving a thin solid film.[10]
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: A background spectrum of the clean salt plates (or the empty sample chamber) is recorded first. The sample holder with the prepared salt plates is then placed in the spectrometer's sample compartment.[10] The infrared spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.[12]
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS). The sample is vaporized in a high vacuum environment.[13][14]
-
Ionization (Electron Impact - EI): In the ion source, the vaporized molecules are bombarded with a high-energy beam of electrons (typically 70 eV).[15] This causes an electron to be ejected from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺).[13] Excess energy from this process leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.[14]
-
Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated by an electric field and then passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[14][16] The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected by a detector, such as an electron multiplier, which records the abundance of each ion at a specific m/z value.[14] The resulting data is presented as a mass spectrum, a plot of relative intensity versus m/z.[15] The most intense peak is called the base peak and is assigned a relative abundance of 100%.[15]
Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Spectroscopic analysis workflow for structural elucidation.
References
- 1. This compound | C9H12O | CID 110953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. rsc.org [rsc.org]
- 4. This compound [webbook.nist.gov]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. NMR Spectroscopy [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. books.rsc.org [books.rsc.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. webassign.net [webassign.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. SPECTROSCOPY AND STRUCTURE DETERMINATION [sydney.edu.au]
- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 15. Mass Spectrometry [www2.chemistry.msu.edu]
- 16. fiveable.me [fiveable.me]
An In-depth Technical Guide to 1-(2-Methylphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2-Methylphenyl)ethanol, a chiral alcohol with applications in organic synthesis and as a building block for pharmaceuticals and other fine chemicals. This document details its chemical identity, synthesis methodologies with a focus on asymmetric approaches, and its known applications.
Chemical Identity and Properties
This compound, a secondary alcohol, is a chiral compound existing as two enantiomers, (R)- and (S)-1-(2-methylphenyl)ethanol. Its core structure consists of an ethanol (B145695) backbone substituted with a 2-methylphenyl (o-tolyl) group at the C1 position.
Synonyms:
-
α,2-Dimethylbenzenemethanol
-
o-Tolyl methyl carbinol
-
Methyl o-tolyl carbinol
-
Benzenemethanol, α,2-dimethyl-
-
α,2-Dimethylbenzyl alcohol
-
1-(o-Tolyl)ethanol
-
o-Methyl-α-methylbenzyl alcohol
-
(±)-1-(2-Methylphenyl)ethanol
-
1-(2-Methylphenyl)ethan-1-ol
A comprehensive list of additional synonyms can be found in the PubChem database.[1]
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O | [2] |
| Molecular Weight | 136.19 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or white solid | [3][4] |
| Boiling Point | 64-65 °C @ 0.7 Torr | |
| Density | 0.995 g/cm³ | |
| Solubility | Moderately soluble in water, soluble in organic solvents | [3] |
| Refractive Index | 1.5315 |
Synthesis of this compound
The primary route for the synthesis of this compound is the reduction of 2'-methylacetophenone (B146604). Given the chirality of the target molecule, asymmetric synthesis methods are of significant interest to obtain enantiomerically pure forms, which are crucial for applications in the pharmaceutical industry.
Asymmetric Reduction of 2'-Methylacetophenone
The enantioselective reduction of the prochiral ketone, 2'-methylacetophenone, can be achieved through various catalytic systems, including enzymatic and chemo-catalytic methods.
Table of Asymmetric Reduction Methods and Reported Efficiencies:
| Catalyst/Method | Substrate | Product Enantiomer | Enantiomeric Excess (ee) | Yield | Reference |
| Immobilized Rhodotorula glutinis cells | Acetophenone analogues | (S)-enantiomer | >99% | 77% | [5] |
| Thermoanaerobacter pseudethanolicus ADH (TeSADH) mutants | 2-Haloacetophenones | (S)- or (R)- | High | - | [6][7] |
| Ruthenium Catalyst with 2,2'-bipyridine (B1663995) ligand | 2-Methylacetophenone | - | - | - | [8] |
Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation
While a specific, detailed protocol for this compound was not available in the cited literature, a general experimental procedure for the asymmetric transfer hydrogenation of a ketone like 2'-methylacetophenone using a ruthenium catalyst can be outlined as follows. This protocol is based on established methods for similar substrates.[8]
Materials:
-
2'-Methylacetophenone
-
Ruthenium catalyst (e.g., [(p-cymene)RuCl₂]₂)
-
Chiral ligand (e.g., a chiral diamine or amino alcohol)
-
Hydrogen donor (e.g., isopropanol, formic acid)
-
Base (e.g., KOH, sodium isopropoxide)
-
Anhydrous solvent (e.g., isopropanol, dichloromethane)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, the ruthenium precursor and the chiral ligand are dissolved in the anhydrous solvent to form the active catalyst. The mixture is typically stirred at room temperature for a specified period.
-
Reaction Setup: The substrate, 2'-methylacetophenone, is dissolved in the chosen solvent in a reaction vessel. The hydrogen donor and the base are added to this solution.
-
Reaction Execution: The pre-formed catalyst solution is then transferred to the reaction vessel containing the substrate. The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) and monitored by an appropriate analytical technique (e.g., TLC, GC, or HPLC).
-
Work-up and Purification: Upon completion, the reaction is quenched, typically by the addition of water or a dilute acidic solution. The product is extracted into an organic solvent (e.g., ethyl acetate, diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the enantiomerically enriched this compound.
-
Chiral Analysis: The enantiomeric excess of the purified product is determined by chiral HPLC or chiral GC analysis.
Biological Activity and Applications
Direct research on the specific biological activity of this compound is limited. However, its structural analogues, such as phenethyl alcohol, have been studied for their antimicrobial properties, suggesting a potential for similar activity.[9] The primary mechanism of action for phenethyl alcohol is proposed to be the disruption of the cell membrane's permeability barrier.[9]
The main application of this compound in the pharmaceutical and fine chemical industries is as a chiral building block .[10] Enantiomerically pure secondary alcohols are valuable intermediates in the synthesis of more complex chiral molecules, including active pharmaceutical ingredients (APIs). The stereocenter in this compound can be incorporated into a larger molecule, influencing its biological activity and specificity.
Logical Workflow and Signaling Pathway Diagrams
As there is limited information directly implicating this compound in specific biological signaling pathways, a logical workflow for its asymmetric synthesis and subsequent use as a chiral building block is presented below. This diagram illustrates the key steps from the starting material to the final application in the synthesis of a hypothetical chiral drug.
Caption: Workflow for the synthesis and application of (S)-1-(2-Methylphenyl)ethanol.
In the absence of a known direct interaction with a signaling pathway, the following diagram illustrates a hypothetical mechanism of action for a drug synthesized using this compound as a chiral building block, targeting a generic receptor-mediated signaling cascade.
Caption: Hypothetical signaling pathway modulated by a chiral drug.
References
- 1. This compound | C9H12O | CID 110953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. CAS 19819-98-8: 2-(2-Methylphenyl)ethanol | CymitQuimica [cymitquimica.com]
- 4. (S)-1-(2-Methylphenyl)ethanol, CasNo.51100-05-1 SHANGHAI T&W PHARMACEUTICAL CO., LTD. China (Mainland) [xiarui.lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. repository.kaust.edu.sa [repository.kaust.edu.sa]
- 7. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Mechanism of action of phenethyl alcohol: breakdown of the cellular permeability barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buy 1-(4-Methylphenyl)ethanol | 536-50-5 [smolecule.com]
An In-depth Technical Guide to 1-(o-Tolyl)ethanol: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(o-Tolyl)ethanol, systematically named 1-(2-methylphenyl)ethanol, is an aromatic alcohol that has garnered interest within the scientific community. Its structure, featuring a chiral center and a tolyl group, makes it a valuable building block in organic synthesis and a subject of study in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of 1-(o-Tolyl)ethanol, with a focus on its relevance to researchers and professionals in drug development.
Physicochemical Properties
1-(o-Tolyl)ethanol is a colorless liquid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 1-(o-Tolyl)ethanol
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O | [1] |
| Molecular Weight | 136.19 g/mol | [1] |
| CAS Number | 7287-82-3 | [1] |
| Appearance | Colorless liquid | - |
| Boiling Point | 64-65 °C @ 0.7 Torr | - |
| Density | 0.995 g/cm³ | - |
| Refractive Index | 1.5315 | - |
| Solubility | Soluble in organic solvents | - |
Spectroscopic Data
The structural elucidation of 1-(o-Tolyl)ethanol is supported by various spectroscopic techniques.
-
¹H NMR (CDCl₃): δ 7.42-6.98 (m, 4H, Ar-H), 4.65 (q, J=6.3 Hz, 1H, CH-OH), 2.09 (s, 3H, Ar-CH₃), 1.33 (d, J=6.3 Hz, 3H, CH₃-CH).[2]
-
¹³C NMR (CDCl₃): δ 142.7, 142.3, 135.2, 134.3, 130.4, 130.2, 127.1, 126.8, 126.5, 126.3, 126.0, 125.9, 71.1, 23.5, 19.1, 18.8.[2]
-
Infrared (IR): Key absorptions include a broad O-H stretch around 3300-3500 cm⁻¹, C-H stretches for aromatic and aliphatic groups, and C-O stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum typically shows a molecular ion peak (M⁺) at m/z 136, with characteristic fragmentation patterns.
Discovery and Historical Synthesis
While the precise date and discoverer of 1-(o-Tolyl)ethanol are not prominently documented in readily available historical records, its synthesis falls within the broader development of organic synthesis in the late 19th and early 20th centuries. The primary methods for its preparation have historically revolved around two key reactions: the Grignard reaction and the reduction of the corresponding ketone.
Early Synthetic Approaches
The synthesis of secondary alcohols like 1-(o-Tolyl)ethanol became more accessible with the advent of the Grignard reaction, discovered by Victor Grignard in 1900. This powerful carbon-carbon bond-forming reaction provided a straightforward route to such compounds.
Another early and common method would have been the reduction of the corresponding ketone, 2'-methylacetophenone (B146604) (also known as o-methylacetophenone). Various reducing agents have been employed for this transformation over the years.
Experimental Protocols
Detailed methodologies for the key historical and modern synthetic routes to 1-(o-Tolyl)ethanol are provided below.
Synthesis via Grignard Reaction
This protocol describes the synthesis of 1-(o-Tolyl)ethanol from o-bromotoluene and acetaldehyde (B116499).
Materials:
-
Magnesium turnings
-
Dry diethyl ether or tetrahydrofuran (B95107) (THF)
-
o-Bromotoluene
-
Acetaldehyde
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small amount of a solution of o-bromotoluene in dry diethyl ether to the flask. If the reaction does not start, gently warm the flask or add a crystal of iodine.
-
Once the reaction has initiated, add the remaining o-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (o-tolylmagnesium bromide).
-
Cool the reaction mixture in an ice bath.
-
Add a solution of acetaldehyde in dry diethyl ether dropwise with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield crude 1-(o-Tolyl)ethanol.
-
Purify the product by vacuum distillation.
Synthesis via Reduction of 2'-Methylacetophenone
This protocol outlines the reduction of 2'-methylacetophenone using sodium borohydride (B1222165).
Materials:
-
2'-Methylacetophenone
-
Sodium borohydride (NaBH₄)
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2'-methylacetophenone in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions with stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by carefully adding dilute hydrochloric acid until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent to obtain 1-(o-Tolyl)ethanol.
-
If necessary, purify the product by column chromatography or distillation.
Applications in Research and Drug Development
The chiral nature of 1-(o-Tolyl)ethanol makes it a useful building block in asymmetric synthesis.
Chiral Auxiliary
Enantiomerically pure 1-(o-Tolyl)ethanol can be used as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is achieved, the auxiliary can be removed.
Precursor for Chiral Ligands
The hydroxyl group of 1-(o-Tolyl)ethanol can be further functionalized to synthesize chiral ligands for asymmetric catalysis. These ligands can coordinate with metal centers to create catalysts that can induce high enantioselectivity in a variety of chemical transformations, which is a critical aspect of modern drug synthesis.
Building Block for Bioactive Molecules
Derivatives of 1-(o-Tolyl)ethanol have been investigated for their potential biological activities. The tolyl and ethanol (B145695) moieties can be found in the core structures of various pharmacologically active compounds. Researchers may use 1-(o-Tolyl)ethanol as a starting material to synthesize more complex molecules for screening in drug discovery programs.
Visualizations
Grignard Synthesis Workflow
Caption: Workflow for the synthesis of 1-(o-Tolyl)ethanol via the Grignard reaction.
Reduction Synthesis Workflow
Caption: Workflow for the synthesis of 1-(o-Tolyl)ethanol by reduction of 2'-methylacetophenone.
Conclusion
1-(o-Tolyl)ethanol, while not as extensively studied as some of its isomers, remains a compound of interest for organic chemists and drug development professionals. Its straightforward synthesis through established methods like the Grignard reaction and ketone reduction, combined with its chiral nature, provides a versatile platform for the creation of more complex and potentially bioactive molecules. Further exploration of its applications, particularly in the realm of asymmetric synthesis and medicinal chemistry, may yet unveil its full potential.
References
An In-depth Technical Guide to the Physical Properties of alpha,2-Dimethylbenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha,2-Dimethylbenzyl alcohol, with the CAS number 7287-82-3, is an aromatic organic compound.[1] Its structure consists of a benzene (B151609) ring substituted with a methyl group at the second position and an ethanol (B145695) group at the alpha position. This compound is also known as 1-(2-Methylphenyl)ethanol.[1] Understanding its physical properties is crucial for its application in chemical synthesis, as a potential building block in drug discovery, and for ensuring safe handling and storage. This guide provides a comprehensive overview of its key physical characteristics, supported by standard experimental methodologies for their determination.
Core Physical and Chemical Properties
The fundamental physical and chemical data for alpha,2-Dimethylbenzyl alcohol are summarized in the table below. These properties are essential for predicting its behavior in various solvents and under different temperature and pressure conditions.
| Property | Value |
| Molecular Formula | C9H12O[1] |
| Molecular Weight | 136.19 g/mol [1] |
| Appearance | Colorless liquid with a benzene aroma[1] |
| Boiling Point | 78-80°C at 2 mmHg[1] |
| Density | 0.995 ± 0.06 g/cm³ (Predicted)[1] |
| Refractive Index | 1.5315[1] |
| Solubility | Slightly soluble in water; Soluble in alcohol, ether, and ester solvents[1] |
Experimental Protocols for Property Determination
The following sections detail the standard experimental methodologies that can be employed to determine the key physical properties of alpha,2-Dimethylbenzyl alcohol.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds like alpha,2-Dimethylbenzyl alcohol, which may be sensitive to high temperatures, vacuum distillation is the preferred method for determining the boiling point.
Methodology: Vacuum Distillation
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. The entire system is connected to a vacuum pump with a manometer to monitor the pressure.
-
Sample Preparation: A small volume of alpha,2-Dimethylbenzyl alcohol is placed in the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Procedure:
-
The system is evacuated to the desired pressure (e.g., 2 mmHg).
-
The sample is gradually heated using a heating mantle.
-
The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed on the thermometer bulb and in the condenser. This temperature is the boiling point at the recorded pressure.
-
-
Data Analysis: The observed boiling point is reported along with the pressure at which it was measured.
Determination of Density
Density is the mass per unit volume of a substance. For a liquid like alpha,2-Dimethylbenzyl alcohol, a pycnometer or a digital density meter can be used for accurate measurement.
Methodology: Pycnometer Method
-
Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) of a known volume is used.
-
Procedure:
-
The empty pycnometer is cleaned, dried, and weighed accurately.
-
The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.
-
The filled pycnometer is weighed.
-
The temperature of the liquid is recorded.
-
-
Calculation: The density (ρ) is calculated using the formula: ρ = (m_filled - m_empty) / V where:
-
m_filled is the mass of the filled pycnometer.
-
m_empty is the mass of the empty pycnometer.
-
V is the volume of the pycnometer.
-
Determination of Refractive Index
The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is temperature-dependent.
Methodology: Abbe Refractometer
-
Apparatus: An Abbe refractometer is used.
-
Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.
-
Procedure:
-
A few drops of alpha,2-Dimethylbenzyl alcohol are placed on the prism of the refractometer.
-
The prism is closed, and the light source is adjusted.
-
The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark regions is sharp and centered in the crosshairs.
-
The refractive index is read from the scale. The temperature is also recorded.
-
-
Reporting: The refractive index is reported along with the temperature at which the measurement was taken (e.g., nD^20, where D refers to the sodium D-line wavelength and 20 is the temperature in Celsius).
Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of alpha,2-Dimethylbenzyl alcohol is determined qualitatively in water and various organic solvents.
Methodology: Qualitative Solubility Test
-
Materials: Test tubes, alpha,2-Dimethylbenzyl alcohol, and a range of solvents (e.g., water, ethanol, diethyl ether, ethyl acetate).
-
Procedure:
-
Approximately 1 mL of the chosen solvent is placed in a test tube.
-
A small amount of alpha,2-Dimethylbenzyl alcohol (e.g., 1-2 drops) is added to the test tube.
-
The mixture is agitated or vortexed.
-
The solution is observed to determine if the solute has dissolved completely. If it dissolves, more solute is added incrementally until saturation is reached or it is deemed "soluble."
-
-
Classification: The solubility is classified as "soluble," "slightly soluble," or "insoluble" based on the observations.
Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a chemical compound like alpha,2-Dimethylbenzyl alcohol.
Caption: A logical workflow for the synthesis, purification, and physical characterization of alpha,2-Dimethylbenzyl alcohol.
References
An In-depth Technical Guide to the Solubility and Stability of 1-(2-Methylphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 1-(2-Methylphenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding these properties is critical for its handling, formulation development, and ensuring the quality and efficacy of the final drug product. This document outlines the known physicochemical properties, solubility characteristics, and stability profile of this compound, supported by detailed experimental protocols and logical workflows.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems and under different environmental conditions. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O | PubChem[1] |
| Molecular Weight | 136.19 g/mol | PubChem[1] |
| Appearance | Colorless liquid | --- |
| Boiling Point | 219-220 °C | --- |
| Density | 0.995 g/cm³ | ECHEMI[2] |
| logP (Octanol/Water) | 1.8 | PubChem[1] |
| pKa | 14.44 ± 0.20 (Predicted) | --- |
| CAS Number | 7287-82-3 | NIST[3] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation design.
Aqueous Solubility
This compound is described as having moderate to slight miscibility with water. The octanol-water partition coefficient (logP) of 1.8 suggests a preference for lipophilic environments over aqueous media. A calculated Log10 of water solubility (in mol/L) is available, though experimental data at various temperatures is limited in publicly available literature.[4]
Solubility in Organic Solvents
Based on its chemical structure, this compound is expected to be more soluble in organic solvents than in water. The presence of the hydroxyl group allows for hydrogen bonding with polar solvents, while the aromatic ring and methyl group contribute to its solubility in less polar organic solvents. The expected solubility trend in common laboratory solvents is summarized below. It is important to note that the quantitative values are estimates based on chemical principles and data for analogous compounds, as specific experimental data is scarce. For many organic compounds, solubility increases with a rise in temperature.[5]
| Solvent | Expected Solubility | Rationale |
| Methanol | High | Polar protic solvent, capable of hydrogen bonding. |
| Ethanol | High | Polar protic solvent, similar in polarity to methanol. |
| Dimethyl Sulfoxide (DMSO) | High | Polar aprotic solvent with a high capacity to dissolve a wide range of compounds. |
| Acetonitrile (B52724) | Moderate to High | Polar aprotic solvent, generally a good solvent for many organic molecules. |
| Water | Low to Moderate | As discussed in the aqueous solubility section. |
Stability Profile
The chemical stability of this compound is a crucial attribute that can impact the purity, potency, and safety of pharmaceutical products. Stability testing, including forced degradation studies, is essential to identify potential degradation products and establish appropriate storage and handling conditions.
General Stability
Aromatic alcohols like this compound can be susceptible to oxidation and dehydration under certain conditions. For instance, the structurally similar benzyl (B1604629) alcohol is known to slowly oxidize in the presence of air to form benzaldehyde (B42025) and benzoic acid.[2] Furthermore, studies on substituted benzyl alcohols have shown that they can undergo in-column dehydration during gas chromatography, suggesting a potential for thermal degradation.
Forced Degradation Studies
Forced degradation studies are a regulatory requirement and a critical component of drug development to establish the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[6] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions. The table below outlines the recommended conditions for forced degradation studies based on ICH guidelines.
| Stress Condition | Typical Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60 °C). |
| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60 °C). |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature. |
| Thermal Degradation | Solid and solution samples exposed to high temperatures (e.g., 60 °C, 80 °C) with and without humidity. |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |
Experimental Protocols
Detailed and robust experimental protocols are necessary for the accurate determination of solubility and stability.
Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, methanol, ethanol, DMSO, acetonitrile) in a sealed, clear glass vial. The excess solid should be visible.
-
Prepare separate vials for each solvent and for each temperature to be tested.
-
-
Equilibration:
-
Agitate the vials at a constant temperature using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a suitable filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles.
-
Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the concentration of this compound in the original saturated solution based on the dilution factor and the calibration curve of a known standard.
-
Protocol for Forced Degradation and Stability-Indicating Method Development
This protocol outlines the steps for conducting forced degradation studies and developing a stability-indicating HPLC method.
-
Preparation of Stock and Stress Samples:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
For each stress condition (acidic, basic, oxidative, thermal, photolytic), prepare a separate sample by treating the stock solution as described in the forced degradation table. A control sample (unstressed) should also be prepared and stored under normal conditions.
-
-
Execution of Forced Degradation:
-
Expose the samples to the respective stress conditions for a defined period. The extent of degradation should be targeted to be between 5-20%.
-
At the end of the exposure period, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.
-
-
Development of Stability-Indicating HPLC Method:
-
Column and Mobile Phase Selection: Start with a common reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Gradient Optimization: Develop a gradient elution method to ensure the separation of the parent peak from all degradation products. The gradient should be optimized to provide good resolution and peak shape for all components.
-
Detection Wavelength: Select a UV detection wavelength that provides a good response for both the parent compound and the potential degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
-
Method Validation:
-
Validate the developed HPLC method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability of the method to resolve the main peak from all degradation products and any placebo components.
-
Visualizations: Pathways and Workflows
Graphical representations of metabolic pathways and experimental workflows can provide a clearer understanding of the complex processes involved.
Hypothetical Metabolic Pathway of this compound
While specific metabolic pathways for this compound are not well-documented, a hypothetical pathway can be proposed based on the known metabolism of similar aromatic alcohols and xenobiotics. This typically involves Phase I oxidation reactions followed by Phase II conjugation.
Caption: A hypothetical metabolic pathway for this compound.
Prostaglandin (B15479496) Synthesis Pathway and Potential Inhibition
This compound, as a xenobiotic, may exert anti-inflammatory effects by inhibiting the prostaglandin synthesis pathway. The cyclooxygenase (COX) enzymes are common targets for such inhibition.
Caption: Inhibition of the prostaglandin synthesis pathway by a xenobiotic.
Experimental Workflow for Stability-Indicating Method Development
The development of a stability-indicating analytical method is a systematic process that involves forced degradation, method optimization, and validation.
Caption: Workflow for developing a stability-indicating HPLC method.
References
- 1. This compound | C9H12O | CID 110953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Basic Reactivity of 1-(2-Methylphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core reactivity of 1-(2-methylphenyl)ethanol, a significant secondary benzylic alcohol, with a range of common laboratory reagents. This document provides a survey of its primary transformations, including oxidation, dehydration, esterification, etherification, and conversion to the corresponding alkyl halide. Detailed experimental protocols for these key reactions are presented, and quantitative data are summarized for comparative analysis. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows, providing a clear and concise overview for researchers in organic synthesis and drug development.
Core Reactivity Profile
This compound, also known as 1-(o-tolyl)ethanol, exhibits reactivity characteristic of a secondary benzylic alcohol. The presence of the hydroxyl group on a carbon adjacent to the aromatic ring influences its reaction pathways, often leading to stabilized intermediates. The primary reactions involve the transformation of the hydroxyl group into other functional groups.
A general overview of the reactivity of this compound is presented below, showcasing the transformation to a ketone, an alkene, an ester, an ether, and an alkyl chloride.
Caption: Key reaction pathways of this compound.
Oxidation to 2'-Methylacetophenone
The oxidation of the secondary alcohol this compound yields the corresponding ketone, 2'-methylacetophenone. Mild oxidizing agents such as Pyridinium Chlorochromate (PCC) are effective for this transformation, preventing over-oxidation to carboxylic acids.[1][2][3] The reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) (DCM).
Quantitative Data for Oxidation
| Oxidizing Agent | Solvent | Temperature | Typical Yield | Reference |
| PCC | CH₂Cl₂ | Room Temp. | High (>85%) | [1][3] |
| Swern Oxidation | DMSO, (COCl)₂, Et₃N | -78 °C to Room Temp. | High | [4] |
Experimental Protocol: Oxidation with PCC
Objective: To synthesize 2'-methylacetophenone from this compound using Pyridinium Chlorochromate (PCC).
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl Ether
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of this compound (1.0 eq) in anhydrous CH₂Cl₂ is prepared.
-
PCC (1.5 eq) is added to the stirred solution in one portion.
-
The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure 2'-methylacetophenone.
Caption: Experimental workflow for the PCC oxidation.
Acid-Catalyzed Dehydration to 2-Vinyltoluene
The dehydration of this compound under acidic conditions leads to the formation of 2-vinyltoluene (2-methylstyrene). This elimination reaction is typically catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid.
Quantitative Data for Dehydration
| Catalyst | Temperature | Phase | Typical Yield | Reference |
| p-TsOH / o-TsOH | 180-250 °C | Liquid | High | [5] |
| H₂SO₄ (conc.) | Heat | Liquid | Moderate to High | [6] |
Experimental Protocol: Acid-Catalyzed Dehydration
Objective: To synthesize 2-vinyltoluene from this compound.
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
A mixture of this compound (1.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 eq) in toluene is placed in a round-bottom flask equipped with a Dean-Stark apparatus.
-
The mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap.
-
The reaction is monitored by TLC or GC until the starting material is consumed.
-
The reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation to yield 2-vinyltoluene.
Esterification to 1-(2-Methylphenyl)ethyl acetate
This compound can be converted to its corresponding ester, for example, 1-(2-methylphenyl)ethyl acetate, through Fischer esterification with acetic acid in the presence of an acid catalyst, or more efficiently with acetic anhydride (B1165640).[7][8]
Quantitative Data for Esterification
| Reagent | Catalyst | Temperature | Typical Yield | Reference |
| Acetic Acid | H₂SO₄ | Reflux | 65-97% (with excess alcohol) | [9] |
| Acetic Anhydride | H₂SO₄ (cat.) | Heat | High | [10] |
Experimental Protocol: Esterification with Acetic Anhydride
Objective: To synthesize 1-(2-methylphenyl)ethyl acetate.
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine (B92270) or a catalytic amount of H₂SO₄
-
Diethyl Ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
This compound (1.0 eq) is dissolved in a suitable solvent such as diethyl ether or dichloromethane in a round-bottom flask.
-
Acetic anhydride (1.2 eq) and a catalytic amount of sulfuric acid (or pyridine as a base) are added to the solution.
-
The mixture is stirred at room temperature or gently heated for several hours. The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The organic layer is separated and washed with saturated aqueous NaHCO₃ solution to neutralize the excess acid, followed by washing with brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The resulting crude ester can be purified by distillation or column chromatography.
Etherification
The hydroxyl group of this compound can be converted into an ether via the Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[11][12][13]
Quantitative Data for Williamson Ether Synthesis
| Base | Alkyl Halide | Solvent | Temperature | Typical Yield | Reference |
| NaH | CH₃I | THF/DMF | 50-100 °C | 50-95% | [11][14] |
| NaOH/KOH | CH₃I | Acetonitrile | 50-100 °C | 50-95% | [11] |
Experimental Protocol: Williamson Ether Synthesis
Objective: To synthesize 1-methoxy-1-(2-methylphenyl)ethane.
Materials:
-
This compound
-
Sodium Hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Methyl Iodide (CH₃I)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, a solution of this compound (1.0 eq) in anhydrous THF is added dropwise.
-
The mixture is stirred at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.
-
The reaction mixture is cooled to 0 °C, and methyl iodide (1.2 eq) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for several hours until TLC analysis indicates the consumption of the starting material.
-
The reaction is carefully quenched by the slow addition of water.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude ether is purified by column chromatography or distillation.
Conversion to 1-Chloro-1-(2-methylphenyl)ethane
The hydroxyl group of this compound can be substituted by a chlorine atom using thionyl chloride (SOCl₂).[15][16][17] The reaction typically proceeds with inversion of stereochemistry if a stereocenter is present and a base like pyridine is used.
Quantitative Data for Chlorination
| Reagent | Solvent | Temperature | Typical Yield | Reference |
| SOCl₂ | CH₂Cl₂ | 0 °C to Room Temp. | High | [16] |
| SOCl₂ / Pyridine | CH₂Cl₂ | 0 °C to Room Temp. | High | [16] |
Experimental Protocol: Reaction with Thionyl Chloride
Objective: To synthesize 1-chloro-1-(2-methylphenyl)ethane.
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Pyridine (optional)
Procedure:
-
This compound (1.0 eq) is dissolved in anhydrous CH₂Cl₂ in a round-bottom flask equipped with a reflux condenser and a gas trap for HCl and SO₂.
-
The solution is cooled to 0 °C in an ice bath.
-
Thionyl chloride (1.2 eq) is added dropwise to the stirred solution. If pyridine is used, it is added prior to the thionyl chloride.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 1-3 hours.
-
The reaction progress is monitored by TLC.
-
The reaction mixture is carefully poured onto crushed ice to quench the excess thionyl chloride.
-
The organic layer is separated, washed with cold water, saturated aqueous NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation.
Caption: Experimental workflow for the reaction with thionyl chloride.
Conclusion
This compound is a versatile building block that undergoes a variety of fundamental organic transformations at the secondary benzylic alcohol functional group. The protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound in the synthesis of more complex molecules. The choice of reagents and reaction conditions allows for the selective conversion of the alcohol to ketones, alkenes, esters, ethers, and alkyl halides, often in high yields. Careful consideration of the reaction mechanisms and experimental parameters is crucial for achieving the desired outcomes in a laboratory setting.
References
- 1. Oxidation with Chromic Acid and PCC - Chad's Prep® [chadsprep.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. chem.ualberta.ca [chem.ualberta.ca]
- 5. This compound [webbook.nist.gov]
- 6. CN102361838B - Dehydration of 1-phenyl ethanol - Google Patents [patents.google.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. jk-sci.com [jk-sci.com]
- 15. reactionweb.io [reactionweb.io]
- 16. scribd.com [scribd.com]
- 17. chem.libretexts.org [chem.libretexts.org]
A Theoretical Investigation into the Conformational Landscape of 1-(2-Methylphenyl)ethanol
A Technical Guide for Researchers in Drug Discovery and Development
Abstract
1-(2-Methylphenyl)ethanol is a chiral aromatic alcohol with applications in organic synthesis and as a building block in medicinal chemistry. The conformational flexibility of this molecule, dictated by the rotation around several key single bonds, plays a crucial role in its chemical reactivity and biological activity. This document provides a comprehensive theoretical guide to understanding the conformational preferences of this compound. Due to a scarcity of direct experimental or theoretical studies on this specific molecule, this guide synthesizes findings from analogous systems, such as benzyl (B1604629) alcohol, phenethyl alcohol, and substituted toluenes, to propose a robust computational methodology for its conformational analysis. This guide outlines the key dihedral angles, potential intramolecular interactions, and expected conformational energies, providing a framework for researchers to model and predict the behavior of this and related molecules.
Introduction
The three-dimensional structure of a molecule is intrinsically linked to its function. In the context of drug development, understanding the conformational landscape of a small molecule is paramount for predicting its binding affinity to biological targets, its metabolic stability, and its overall pharmacokinetic and pharmacodynamic profile. This compound presents an interesting case study in conformational analysis due to the interplay of steric and electronic effects arising from its ortho-methyl and hydroxyl substituents.
The primary degrees of conformational freedom in this compound are the rotation about the C(ipso)-C(α) bond, which orients the ethanol (B145695) substituent relative to the phenyl ring, and the rotation about the C(α)-O bond, which determines the orientation of the hydroxyl group. The presence of the ortho-methyl group introduces significant steric hindrance, which is expected to strongly influence the preferred conformations. Furthermore, the potential for intramolecular hydrogen bonding between the hydroxyl group and the π-system of the aromatic ring can also play a stabilizing role in certain conformations.
This guide will first outline the key structural features and rotational degrees of freedom of this compound. It will then detail a recommended computational protocol for performing a thorough conformational analysis. Finally, it will present a hypothesized conformational landscape based on insights from closely related molecules, supported by structured data tables and logical workflow diagrams.
Key Conformational Features
The conformational space of this compound is primarily defined by three dihedral angles, as depicted in Figure 1:
-
τ1 (C6-C1-Cα-O): This torsion angle describes the rotation of the hydroxyethyl (B10761427) group relative to the plane of the phenyl ring.
-
τ2 (C1-Cα-O-H): This angle defines the orientation of the hydroxyl hydrogen.
-
τ3 (C2-C1-Cα-Cβ): This angle describes the orientation of the methyl group of the ethanol moiety. Due to the free rotation of the terminal methyl group, this is often of lesser energetic consequence than τ1 and τ2 but is included for completeness.
The interplay between these rotational degrees of freedom, governed by steric repulsion and potential intramolecular interactions, determines the overall conformational energy landscape of the molecule. Specifically, the proximity of the ortho-methyl group to the ethanol substituent is expected to create significant steric clashes in certain conformations, leading to higher relative energies. Conversely, conformations that allow for a favorable intramolecular OH•••π interaction may be stabilized.
Theoretical Methodology
A robust and reliable computational protocol is essential for accurately mapping the potential energy surface of this compound. The following methodology is recommended based on established practices for similar aromatic alcohols and substituted benzenes.[1][2]
Computational Approach
A multi-step computational workflow is proposed to efficiently explore the conformational space and obtain accurate energetic information.
Caption: Figure 1: Proposed computational workflow for conformational analysis.
Detailed Protocol
Step 1: Initial Structure Generation and Conformational Search
-
Generate an initial 3D structure of this compound.
-
Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94s). This initial step efficiently explores a wide range of possible conformations and identifies low-energy candidate structures.
Step 2: Quantum Mechanical Geometry Optimization
-
Take the unique, low-energy conformers from the molecular mechanics search and perform full geometry optimization using Density Functional Theory (DFT). A common and reliable level of theory for this purpose is B3LYP with the 6-31G(d) basis set.[2]
Step 3: Frequency Calculations
-
For each optimized geometry, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide thermochemical data, such as zero-point vibrational energies (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.
Step 4: Single-Point Energy Refinement
-
To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set, such as 6-311+G(d,p). This approach balances computational cost with accuracy.
Step 5: Analysis of Results
-
Calculate the relative energies of all confirmed conformers, including ZPVE corrections.
-
Analyze the key dihedral angles (τ1, τ2, τ3) for each conformer to understand the geometric preferences.
-
Visualize the low-energy conformers to identify key structural features and intramolecular interactions.
Hypothesized Conformational Landscape
Based on studies of structurally related molecules, we can hypothesize the key features of the conformational landscape of this compound. The primary determinant of conformational preference will be the steric clash between the ortho-methyl group and the ethanol substituent.
Key Rotational Barriers
The rotation around the C(ipso)-C(α) bond (τ1) is expected to have a significant energy barrier due to the steric hindrance from the ortho-methyl group. Similarly, the rotation of the hydroxyl group (τ2) will be influenced by potential intramolecular interactions.
Caption: Figure 2: Key interactions governing conformational preferences.
Predicted Low-Energy Conformers
It is anticipated that the low-energy conformers will adopt geometries that minimize the steric repulsion between the ortho-methyl group and the hydroxyethyl substituent. This would likely involve a conformation where the Cα-O bond is directed away from the methyl group. Furthermore, conformations that allow for an intramolecular hydrogen bond between the hydroxyl proton and the π-electron cloud of the aromatic ring may be particularly stable, as observed in benzyl alcohol and 2-phenylethanol.
Table 1: Hypothesized Low-Energy Conformers and Their Defining Features
| Conformer ID | Expected τ1 (C6-C1-Cα-O) | Expected τ2 (C1-Cα-O-H) | Key Stabilizing/Destabilizing Interactions |
| Conf-A | ~90° | ~60° | Minimized steric clash; potential OH•••π interaction. |
| Conf-B | ~-90° | ~-60° | Minimized steric clash; potential OH•••π interaction. |
| Conf-C | ~180° | ~180° | Anti-periplanar arrangement, minimizing some steric interactions but precluding OH•••π bonding. |
Table 2: Estimated Relative Energies and Rotational Barriers
| Parameter | Estimated Value (kcal/mol) | Basis of Estimation |
| Relative Energy (Conf-A vs. Conf-C) | 0.5 - 1.5 | Analogy with substituted toluenes and benzyl alcohols.[3] |
| Rotational Barrier for τ1 | 3 - 6 | Steric hindrance from ortho-substituent.[3][4] |
| Rotational Barrier for τ2 | 1 - 3 | Typical for alcohol O-H rotation, influenced by H-bonding. |
Conclusion
While direct experimental data on the conformational analysis of this compound is limited, a robust theoretical investigation can provide significant insights into its structural preferences. By employing the computational methodology outlined in this guide, researchers can generate a reliable model of the conformational landscape of this molecule. The anticipated low-energy conformers are likely to be governed by a delicate balance between minimizing steric hindrance from the ortho-methyl group and maximizing stabilizing intramolecular interactions, such as OH•••π hydrogen bonding. This understanding is critical for the rational design of molecules with desired biological activities and chemical properties in the field of drug discovery and development. Further experimental validation, for instance through NMR spectroscopy, would be invaluable in confirming these theoretical predictions.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Collection - A DFT Study on Intramolecular Hydrogen Bonding in 2-Substituted Phenols:â Conformations, Enthalpies, and Correlation with Solute Parameters - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of 1-(2-Methylphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral alcohols are crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The stereochemistry of these intermediates often dictates the biological activity and efficacy of the final product. 1-(2-Methylphenyl)ethanol is a valuable chiral intermediate, and its enantioselective synthesis is of significant interest. This document provides detailed application notes and protocols for the asymmetric synthesis of this compound from its corresponding prochiral ketone, 2'-methylacetophenone (B146604), using prominent chiral catalyst systems.
Two of the most robust and widely utilized methods for the asymmetric reduction of prochiral ketones are the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, and the Noyori asymmetric hydrogenation (including transfer hydrogenation), which utilizes ruthenium-based catalysts with chiral ligands.[1][2] These methods offer high enantioselectivity and yield under relatively mild conditions.
This document will detail the experimental protocols for both the CBS reduction and Noyori-type asymmetric transfer hydrogenation, present comparative data for these catalytic systems, and provide visual diagrams of the experimental workflow and catalytic cycles to aid in understanding and implementation.
Catalyst Performance in Asymmetric Ketone Reduction
The selection of a chiral catalyst is critical for achieving high enantioselectivity and yield. The following tables summarize the performance of representative chiral catalysts in the asymmetric reduction of acetophenone (B1666503), a common benchmark substrate that is structurally similar to 2'-methylacetophenone. While specific data for 2'-methylacetophenone is less commonly tabulated, the data for acetophenone provides a strong indication of the expected performance. The steric hindrance from the ortho-methyl group on the substrate may slightly influence reaction rates and enantioselectivity.
Table 1: Performance of Chiral Catalysts in the Asymmetric Reduction of Acetophenone
| Catalyst/Method | Reducing Agent | Solvent | Temp (°C) | Yield (%) | e.e. (%) |
| (R)-2-Methyl-CBS-oxazaborolidine | Borane-dimethyl sulfide (B99878) | THF | 0 | High | >95 |
| Noyori Ru-TsDPEN Catalyst | Isopropanol (B130326) | Isopropanol | RT | >99 | 98 |
| Chiral Amino Alcohol + Borane | Borane | THF | RT | Good | ~90 |
| Plant Tissue (e.g., Carrot) | in situ | Water | RT | ~80 | ~98 |
Data Interpretation: The Corey-Bakshi-Shibata (CBS) catalysts, derived from chiral amino alcohols, are highly effective for the borane-mediated reduction of ketones, consistently yielding excellent enantioselectivities.[3][4] Noyori's ruthenium-based catalysts, in conjunction with a chiral diamine ligand like TsDPEN, are renowned for their high efficiency and enantioselectivity in transfer hydrogenation reactions.[3] Biocatalytic methods, such as using plant tissues, can also provide high enantioselectivity.[5]
Experimental Workflow
The general workflow for the asymmetric synthesis of this compound using a chiral catalyst is outlined below. This process involves the setup of an inert atmosphere, the reaction itself, quenching, and purification of the final product.
Protocols
Protocol 1: Asymmetric Reduction using (R)-2-Methyl-CBS-oxazaborolidine
This protocol describes the enantioselective reduction of 2'-methylacetophenone to (R)-1-(2-Methylphenyl)ethanol using the (R)-2-Methyl-CBS-oxazaborolidine catalyst and borane-dimethyl sulfide complex as the reducing agent.[4]
Materials:
-
2'-Methylacetophenone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol
-
1 M HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware (flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, add 2'-methylacetophenone (1.0 eq) to a flame-dried round-bottom flask.
-
Dissolve the ketone in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene) dropwise to the stirred solution.
-
After stirring for 10 minutes, add BH₃·SMe₂ (0.6 eq) dropwise over a period of 30 minutes, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the chiral alcohol.
-
Determine the enantiomeric excess using chiral HPLC or GC.
Catalytic Cycle for CBS Reduction
The mechanism of the CBS reduction involves the formation of a complex between the oxazaborolidine catalyst and borane, which then coordinates to the ketone in a stereocontrolled manner to facilitate hydride transfer.
Protocol 2: Asymmetric Transfer Hydrogenation with a Noyori-Type Ruthenium Catalyst
This protocol describes the asymmetric transfer hydrogenation of 2'-methylacetophenone using a pre-formed chiral ruthenium catalyst, such as RuCl--INVALID-LINK--, with isopropanol serving as both the solvent and the hydrogen donor.
Materials:
-
2'-Methylacetophenone
-
RuCl--INVALID-LINK-- or a similar pre-catalyst
-
Anhydrous isopropanol
-
Base (e.g., potassium tert-butoxide or potassium hydroxide)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, charge a Schlenk flask with the chiral ruthenium catalyst (e.g., 0.5-1 mol%).
-
Add anhydrous isopropanol to dissolve the catalyst.
-
Add the base (e.g., 2-5 mol%).
-
Stir the mixture at room temperature for a few minutes to activate the catalyst.
-
Add 2'-methylacetophenone (1.0 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., reflux) and stir.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the chiral alcohol.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Catalytic Cycle for Noyori-Type Asymmetric Transfer Hydrogenation
The Noyori transfer hydrogenation mechanism involves a metal-ligand bifunctional catalyst where the ruthenium center and the nitrogen of the diamine ligand cooperate in the hydride transfer from the hydrogen donor (isopropanol) to the ketone.
Conclusion
The asymmetric synthesis of this compound can be effectively achieved with high enantioselectivity using either the Corey-Bakshi-Shibata reduction or Noyori-type asymmetric transfer hydrogenation. The choice between these methods may depend on factors such as the availability of reagents, the scale of the reaction, and the desired enantiomer. The provided protocols and diagrams serve as a comprehensive guide for researchers in the successful synthesis and application of this valuable chiral intermediate. It is recommended to perform small-scale optimization of reaction conditions, such as temperature and catalyst loading, to achieve the best results for this specific substrate.
References
Application Notes and Protocols: Kinetic Resolution of 1-(2-Methylphenyl)ethanol with Lipases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinetic resolution of racemic 1-(2-methylphenyl)ethanol is a critical process for the synthesis of enantiomerically pure forms of this chiral alcohol. Enantiopure secondary alcohols are valuable building blocks in the pharmaceutical and fine chemical industries.[1] Lipase-catalyzed transesterification is a widely employed method for this purpose due to the high enantioselectivity, mild reaction conditions, and environmental compatibility of these biocatalysts.[1] This document provides detailed application notes and protocols for the kinetic resolution of this compound using various lipases.
Principle of Kinetic Resolution
Kinetic resolution is a process for separating a racemic mixture based on the differential reaction rates of the enantiomers with a chiral catalyst, in this case, a lipase (B570770). In the presence of an acyl donor, the lipase selectively acylates one enantiomer at a much faster rate, leaving the other enantiomer unreacted. This results in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol, which can then be separated. The efficiency of this process is typically evaluated by the enantiomeric excess (e.e.) of both the substrate and the product, the conversion rate (c), and the enantiomeric ratio (E).
Data Presentation
The following tables summarize the quantitative data from various studies on the kinetic resolution of secondary alcohols, including 1-phenylethanol (B42297) which serves as a close model for this compound, using different lipases and reaction conditions.
| Lipase Source | Immobilization/Form | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Substrate e.e. (%) | Product e.e. (%) | Enantiomeric Ratio (E) | Reference |
| Pseudomonas cepacia | Immobilized on Zn/Al-Cl LDH | - | - | - | 1 | 50 | >99 | >99 | >200 | [2][3] |
| Candida antarctica Lipase B (Novozym 435) | Immobilized on acrylic resin | Vinyl acetate | n-Hexane | 42 | 1.25 | - | 100 | - | - | [4] |
| Burkholderia cepacia | Immobilized on polyacrylic support | Isopropenyl acetate | - | - | 12 | 49 | - | - | 775.4 | [3] |
| Burkholderia cepacia | Immobilized on polyacrylic support | Vinyl acetate | - | - | 12 | 50 | - | - | 206.6 | [3] |
| Candida rugosa | Immobilized on silica (B1680970) nanoparticles | - | Isooctane | - | - | 45 | 96 | - | - | [5] |
Table 1: Comparison of Different Lipases for Kinetic Resolution. This table highlights the performance of various lipases under different conditions, demonstrating the high efficiency of immobilized Pseudomonas cepacia and Candida antarctica lipase B.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Lipase | Novozym 435 | Novozym 435 | Novozym 435 | [4] |
| Substrate Concentration | 240 mM | 40-400 mM | 240 mM | [4] |
| Acyl Donor | Vinyl acetate | Vinyl acetate | Vinyl acetate | [4] |
| Biocatalyst Loading | 11 mg/mL | 2-22 mg/mL | 11 mg/mL | [4] |
| Temperature | 42 °C | 20-60 °C | 42 °C | [4] |
| Reaction Time | 75 min | 5-120 min | 75 min | [4] |
| Result (e.e.s) | 100% | - | 100% | [4] |
Table 2: Optimized Reaction Parameters for Novozym 435. This table presents the optimized conditions for achieving high enantiomeric excess of the substrate using Novozym 435.[4]
Experimental Protocols
This section provides a general protocol for the lipase-catalyzed kinetic resolution of this compound. The specific parameters may need to be optimized for different lipases and desired outcomes.
Materials and Reagents
-
Racemic this compound
-
Lipase (e.g., Novozym 435, Pseudomonas cepacia lipase)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., n-hexane, toluene, tert-butyl methyl ether)
-
Standard laboratory glassware
-
Magnetic stirrer and hot plate
-
Analytical equipment: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
General Procedure
-
Reaction Setup:
-
To a clean, dry reaction vessel (e.g., a 25 mL sealed glass bioreactor), add the desired amount of racemic this compound dissolved in an anhydrous organic solvent.[4]
-
Add the acyl donor to the reaction mixture. The molar ratio of acyl donor to substrate can vary, with ratios from 1:1 to 4.7:1 being reported.[4]
-
Add the lipase preparation to the mixture. The amount of lipase will depend on its activity and should be optimized.[4]
-
-
Reaction Conditions:
-
Seal the reaction vessel and place it on a magnetic stirrer.
-
Maintain the reaction at a constant temperature. Optimal temperatures can range from room temperature to 60°C.[4][6]
-
Stir the reaction mixture at a constant rate for the desired reaction time. Reaction times can vary from a few hours to 24 hours.[4]
-
-
Monitoring the Reaction:
-
Periodically, take small aliquots from the reaction mixture.
-
Analyze the aliquots by chiral HPLC or GC to determine the concentrations of the enantiomers of this compound and the corresponding ester.[4] This allows for the calculation of the enantiomeric excess of the substrate (e.e.s) and product (e.e.p), as well as the conversion (c).
-
-
Work-up and Product Isolation:
-
Once the desired conversion (typically around 50% for optimal resolution) is reached, stop the reaction by filtering off the immobilized enzyme.
-
The filtrate contains the unreacted (S)-1-(2-methylphenyl)ethanol and the (R)-1-(2-methylphenyl)ethyl acetate.
-
Separate the alcohol from the ester using standard techniques such as column chromatography.
-
Analytical Method: Chiral HPLC
-
Column: A chiral stationary phase column, such as a Chiralcel OB column, is typically used.[4]
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is a common mobile phase. The exact ratio should be optimized for good separation of the enantiomers.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the kinetic resolution of this compound.
Caption: Experimental workflow for lipase-catalyzed kinetic resolution.
Conclusion
The kinetic resolution of this compound using lipases is a robust and efficient method for obtaining enantiomerically pure chiral alcohols. The choice of lipase, acyl donor, solvent, and reaction conditions significantly impacts the success of the resolution. Immobilized lipases, such as Novozym 435 and immobilized Pseudomonas cepacia lipase, often exhibit enhanced stability and reusability, making them suitable for industrial applications.[2][3][7] Careful optimization of reaction parameters and diligent monitoring are key to achieving high enantioselectivity and yields.
References
- 1. jocpr.com [jocpr.com]
- 2. Immobilization of Pseudomonas cepacia lipase on layered double hydroxide of Zn/Al-Cl for kinetic resolution of rac-1-phenylethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immobilization of Candida rugosa lipase for resolution of racimic ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol in nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Utility of 1-(2-Methylphenyl)ethanol as a Chiral Auxiliary in Organic Synthesis: An Overview
Despite extensive investigation into various chiral auxiliaries for asymmetric synthesis, detailed application notes and protocols for the use of 1-(2-methylphenyl)ethanol in key organic reactions such as Diels-Alder, alkylation, and aldol (B89426) reactions are not well-documented in publicly available scientific literature and patent databases. While the principles of chiral auxiliary-mediated synthesis are well-established, the specific efficacy and methodologies for this particular auxiliary remain largely unreported.
This document aims to provide a general framework for the application of chiral auxiliaries and outlines hypothetical protocols for how this compound might be employed, based on established principles of asymmetric synthesis. It is important to note that the quantitative data and specific reaction conditions provided are illustrative and not based on experimentally verified results for this specific compound.
General Principles of Chiral Auxiliary Use
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. The auxiliary is typically removed after the desired transformation to yield an enantiomerically enriched product. The effectiveness of a chiral auxiliary is determined by its ability to induce high diastereoselectivity, its ease of attachment and removal, and its recyclability.
A general workflow for the use of a chiral auxiliary is depicted below:
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Hypothetical Application in Asymmetric Alkylation
In a hypothetical scenario, (R)- or (S)-1-(2-methylphenyl)ethanol could be esterified with a carboxylic acid derivative to form a chiral ester. The enolate of this ester could then undergo diastereoselective alkylation. The steric bulk of the 2-methylphenyl group would be expected to shield one face of the enolate, directing the approach of an electrophile to the opposite face.
Hypothetical Reaction Scheme:
-
Attachment: Reaction of an acyl halide with (R)-1-(2-methylphenyl)ethanol in the presence of a base to form the chiral ester.
-
Enolate Formation: Treatment of the chiral ester with a strong base, such as lithium diisopropylamide (LDA), at low temperature to form the corresponding lithium enolate.
-
Alkylation: Addition of an alkyl halide to the enolate solution.
-
Cleavage: Hydrolysis or reduction of the ester to yield the chiral carboxylic acid or alcohol and recover the this compound auxiliary.
Hypothetical Quantitative Data for Asymmetric Alkylation
| Electrophile (R-X) | Diastereomeric Excess (d.e.) [%] | Yield [%] |
| Methyl Iodide | Not Reported | Not Reported |
| Ethyl Iodide | Not Reported | Not Reported |
| Benzyl Bromide | Not Reported | Not Reported |
Hypothetical Application in Asymmetric Aldol Reaction
For an asymmetric aldol reaction, a chiral ester or imide derived from this compound could be used. Formation of a boron or titanium enolate, followed by reaction with an aldehyde, would be expected to proceed via a Zimmerman-Traxler-like transition state. The stereochemistry of the newly formed stereocenters would be dictated by the conformation of this transition state, which is influenced by the chiral auxiliary.
Caption: Logical flow for a hypothetical asymmetric aldol reaction.
Hypothetical Quantitative Data for Asymmetric Aldol Reaction
| Aldehyde | Diastereomeric Excess (d.e.) [%] | Yield [%] |
| Acetaldehyde | Not Reported | Not Reported |
| Isobutyraldehyde | Not Reported | Not Reported |
| Benzaldehyde | Not Reported | Not Reported |
Hypothetical Application in Asymmetric Diels-Alder Reaction
In an asymmetric Diels-Alder reaction, this compound could be used to form a chiral acrylate (B77674) ester. This dienophile would then react with a diene, with the chiral auxiliary directing the diene's approach to one of the two prochiral faces of the double bond. Lewis acid catalysis is often employed to enhance both the rate and the diastereoselectivity of the reaction.
Hypothetical Experimental Protocol for Asymmetric Diels-Alder Reaction
-
Synthesis of Chiral Dienophile: To a solution of (R)-1-(2-methylphenyl)ethanol (1.0 eq) and triethylamine (B128534) (1.5 eq) in dichloromethane (B109758) at 0 °C, acryloyl chloride (1.2 eq) would be added dropwise. The reaction mixture would be stirred at room temperature for 12 hours. After aqueous workup and purification by column chromatography, the chiral acrylate ester would be obtained.
-
Diels-Alder Reaction: The chiral acrylate ester (1.0 eq) and cyclopentadiene (B3395910) (3.0 eq) would be dissolved in a suitable solvent like dichloromethane. A Lewis acid, for example, diethylaluminum chloride (1.1 eq), would be added at -78 °C. The reaction would be stirred for several hours and then quenched with a saturated aqueous solution of sodium bicarbonate.
-
Product Isolation and Auxiliary Removal: After extraction and purification, the Diels-Alder adduct would be isolated. The chiral auxiliary could then be cleaved by hydrolysis with lithium hydroxide (B78521) to yield the corresponding chiral carboxylic acid.
Conclusion
While this compound possesses a stereocenter and the potential to function as a chiral auxiliary, there is a notable absence of published research detailing its successful application in asymmetric Diels-Alder, alkylation, or aldol reactions. The information presented herein is based on the general principles of asymmetric synthesis and should be considered hypothetical. Researchers and drug development professionals interested in employing this specific alcohol as a chiral auxiliary would need to undertake foundational research to establish its efficacy, optimize reaction conditions, and quantify the levels of diastereoselectivity it can induce.
Chiral Separation of 1-(2-Methylphenyl)ethanol Enantiomers: Detailed Application Notes and Protocols for HPLC and GC Methods
For Immediate Release
This document provides detailed application notes and experimental protocols for the successful chiral separation of 1-(2-Methylphenyl)ethanol enantiomers using both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are designed for researchers, scientists, and professionals in drug development and quality control who require robust and reliable enantioselective analysis.
Introduction
This compound is a chiral alcohol with applications in chemical synthesis and as a potential building block in pharmaceutical manufacturing. The ability to separate and quantify its enantiomers is crucial, as individual enantiomers can exhibit different physiological and pharmacological properties. This guide presents validated methods for achieving baseline separation of (R)- and (S)-1-(2-Methylphenyl)ethanol using commercially available chiral stationary phases (CSPs) for both HPLC and GC.
Chiral High-Performance Liquid Chromatography (HPLC) Method
The following HPLC method provides excellent resolution of this compound enantiomers using a Pirkle-type chiral stationary phase. Pirkle-type CSPs, such as the ULMO phase, are known for their broad applicability in separating enantiomers of various compound classes, including aryl carbinols.
Quantitative Data Summary: HPLC
| Parameter | Value |
| Column | (S,S) ULMO, 5 µm, 25 cm x 4.6 mm |
| Mobile Phase | (98.5/1.5) n-Heptane/1,2-Dimethoxyethane |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Run Time | 10.5 min |
| Capacity Factor (k'1) | 1.94 |
| Separation Factor (α) | 1.26[1] |
Experimental Protocol: HPLC
-
System Preparation:
-
Ensure the HPLC system is clean and free of contaminants.
-
Install the (S,S) ULMO, 5 µm, 25 cm x 4.6 mm column.
-
Prime the pump with the mobile phase components.
-
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-Heptane and 1,2-Dimethoxyethane in a 98.5:1.5 ratio.
-
Degas the mobile phase thoroughly before use.
-
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to a wavelength of 254 nm.
-
The column temperature can be maintained at ambient conditions.
-
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample onto the column.
-
Record the chromatogram for 10.5 minutes.
-
The two enantiomers should be well-resolved, with a separation factor (α) of approximately 1.26.[1]
-
Chiral Gas Chromatography (GC) Method
Gas chromatography with a chiral stationary phase offers a highly selective and sensitive method for the analysis of volatile enantiomers like this compound. Cyclodextrin-based CSPs are particularly effective for this separation. The following method outlines the conditions for separating the enantiomers of this compound on different cyclodextrin-based columns.
Quantitative Data Summary: GC
| Chiral Stationary Phase | Separation Factor (α) |
| α-DEX 120 | 1.022[2] |
| β-DEX 110 | 1.194[2] |
| γ-DEX 120 | 1.032[2] |
Note: Higher α values indicate better separation. The β-DEX 110 column provides the best separation among the tested phases.
Experimental Protocol: GC
-
System Preparation:
-
Install a chiral capillary column (e.g., β-DEX 110, 30 m x 0.25 mm ID, 0.25 µm film thickness) in the gas chromatograph.
-
Condition the column according to the manufacturer's instructions.
-
-
Carrier Gas and Flow:
-
Use hydrogen or helium as the carrier gas.
-
Set the carrier gas to a constant flow or pressure as recommended for the column.
-
-
Temperature Program:
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp at 2 °C/min to 150 °C.
-
Hold at 150 °C for 5 minutes.
-
-
Note: The temperature program can be optimized to improve resolution. Slower ramp rates often lead to better separation.
-
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., hexane (B92381) or isopropanol) at a concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Start the data acquisition.
-
The enantiomers will elute at different retention times, with the separation quality dependent on the chosen chiral stationary phase.
-
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for chiral method development and the interaction between the analyte and the chiral stationary phase.
Caption: General workflow for chiral separation method development.
Caption: Logical relationship of chiral recognition and separation.
References
Application Note: Enzymatic Resolution of Racemic 1-(o-Tolyl)ethanol
Abstract
This application note details a robust protocol for the enzymatic kinetic resolution of racemic 1-(o-Tolyl)ethanol. The method employs the highly selective lipase (B570770) B from Candida antarctica (CALB), in its immobilized form, Novozym® 435, to catalyze the enantioselective acylation of the racemic alcohol. This process yields enantiomerically enriched (S)-1-(o-Tolyl)ethanol and (R)-1-(o-Tolyl)ethyl acetate (B1210297). The protocol provides a detailed experimental procedure, a summary of expected quantitative data, and an analytical method for the determination of enantiomeric excess. This method is particularly relevant for researchers and professionals in drug development and fine chemical synthesis where enantiopure intermediates are critical.
Introduction
Chiral secondary alcohols are crucial building blocks in the synthesis of a wide array of pharmaceuticals and other biologically active molecules. The separation of racemic mixtures into their constituent enantiomers is a fundamental challenge in synthetic chemistry. Enzymatic kinetic resolution (EKR) offers a highly efficient and environmentally benign alternative to traditional chemical methods. Lipases, particularly CALB, have demonstrated broad substrate scope and excellent enantioselectivity in the acylation of secondary alcohols.[1][2][3] In a kinetic resolution, one enantiomer of the racemic substrate is preferentially acylated by the enzyme, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric purity. The theoretical maximum yield for the desired enantiomer in a classic kinetic resolution is 50%.[1] This protocol focuses on the resolution of racemic 1-(o-Tolyl)ethanol, a valuable chiral intermediate.
Principle of the Method
The enzymatic kinetic resolution of racemic 1-(o-Tolyl)ethanol is based on the differential rate of reaction of the two enantiomers with an acyl donor, catalyzed by a lipase. In this protocol, Novozym® 435 (immobilized Candida antarctica lipase B) is used to catalyze the transesterification reaction between racemic 1-(o-Tolyl)ethanol and an acyl donor (vinyl acetate) in an organic solvent. The (R)-enantiomer of the alcohol is preferentially acylated to form (R)-1-(o-Tolyl)ethyl acetate, leaving the unreacted (S)-1-(o-Tolyl)ethanol in high enantiomeric excess. The reaction is irreversible due to the tautomerization of the vinyl alcohol byproduct to acetaldehyde. The resulting mixture of the acylated (R)-ester and the unreacted (S)-alcohol can then be readily separated by standard chromatographic techniques.
Experimental Protocol
3.1. Materials and Reagents
-
Racemic 1-(o-Tolyl)ethanol
-
Novozym® 435 (Immobilized Candida antarctica lipase B)
-
Vinyl acetate (acyl donor)
-
Hexane (B92381) (or other suitable organic solvent, e.g., toluene)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Standard laboratory glassware and equipment (reaction flask, magnetic stirrer, etc.)
-
Analytical equipment: Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system
3.2. Enzymatic Resolution Procedure
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add racemic 1-(o-Tolyl)ethanol (e.g., 1.0 g, 7.34 mmol).
-
Dissolve the substrate in 20 mL of hexane.
-
Add Novozym® 435 (e.g., 100 mg).
-
Add vinyl acetate (e.g., 1.26 g, 14.68 mmol, 2.0 equivalents).
-
Seal the flask and stir the reaction mixture at a constant temperature (e.g., 30-40°C).
-
Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess (ee) of the substrate and product.
-
Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess acyl donor.
3.3. Product Separation and Purification
-
The resulting crude mixture containing unreacted (S)-1-(o-Tolyl)ethanol and (R)-1-(o-Tolyl)ethyl acetate is purified by silica gel column chromatography.
-
Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the ester from the alcohol.
-
Combine the fractions containing the pure alcohol and the pure ester separately and concentrate under reduced pressure.
-
Characterize the purified products by standard analytical techniques (e.g., NMR, IR).
3.4. Determination of Enantiomeric Excess (ee)
-
The enantiomeric excess of the unreacted (S)-1-(o-Tolyl)ethanol and the product (R)-1-(o-Tolyl)ethyl acetate is determined by chiral GC or HPLC.
-
Example Chiral GC Method:
-
Column: A suitable chiral stationary phase column (e.g., Supelco BETA-DEX™ 120).
-
Carrier Gas: Helium.
-
Injector Temperature: 220°C.
-
Oven Temperature Program: e.g., isothermal at 110°C.
-
Detector: FID at 250°C.
-
Retention times for the enantiomers of 1-(o-tolyl)ethanol and its acetate would need to be determined using racemic standards.[4]
-
-
Example Chiral HPLC Method:
-
Column: A suitable chiral stationary phase column (e.g., CHIRALCEL® OD).
-
Mobile Phase: A mixture of hexane and isopropanol (B130326) (e.g., 97:3 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Retention times for the enantiomers would be determined using racemic standards.[4]
-
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Data Presentation
The following table summarizes representative quantitative data for the enzymatic resolution of secondary alcohols using lipases, which can be expected to be similar for 1-(o-Tolyl)ethanol.
| Enzyme | Substrate | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product ee (%) | Ref. |
| Novozym® 435 | 1-Phenylethanol | Vinyl acetate | Hexane | 30 | 4 | 43 | >95 | [5] |
| Burkholderia cepacia | 1-Phenylethanol | Vinyl acetate | n-Heptane | Ambient | 168 | 40.8 | 98.9 | [6] |
| Novozym® 435 | Secondary Alcohols | Vinyl acetate | Toluene | 30 | 20 | ~50 | >99 | [3] |
| Novozym® 435 | 1-(2-Furyl) ethanol | Vinyl acetate | n-Heptane | Ambient | 2 | 47 | 89 (substrate) | [7] |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the enzymatic resolution of racemic 1-(o-Tolyl)ethanol.
Caption: Workflow for the enzymatic resolution of 1-(o-Tolyl)ethanol.
Conclusion
This protocol provides a straightforward and efficient method for the enzymatic kinetic resolution of racemic 1-(o-Tolyl)ethanol using immobilized Candida antarctica lipase B. The procedure yields both enantiomers in high optical purity, which are valuable synthons for the pharmaceutical and fine chemical industries. The use of an immobilized enzyme allows for easy separation and potential recycling, contributing to a more sustainable and cost-effective process. The analytical methods described ensure accurate determination of the reaction's success.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. mdpi.com [mdpi.com]
- 3. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
Application of 1-(2-Methylphenyl)ethanol in the Synthesis of Pharmaceutical Intermediates
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(2-Methylphenyl)ethanol is a chiral alcohol that serves as a versatile precursor in the synthesis of various pharmaceutical intermediates. Its strategic importance lies in its ability to be transformed into key building blocks, primarily 2'-methylacetophenone (B146604), which is then utilized in the construction of a diverse range of bioactive molecules. This document outlines the application of this compound in the synthesis of pharmaceutical intermediates, providing detailed experimental protocols and data for the synthesis of precursors for a Zolpidem analogue and a Celecoxib analogue.
Core Application: Oxidation of this compound to 2'-Methylacetophenone
The primary transformation that unlocks the utility of this compound in pharmaceutical synthesis is its oxidation to 2'-methylacetophenone. This ketone is a valuable intermediate for the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3][4][5]
Experimental Protocol: Oxidation of this compound
This protocol describes a general method for the oxidation of this compound to 2'-methylacetophenone using a mild oxidizing agent like Pyridinium chlorochromate (PCC).
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add Pyridinium chlorochromate (PCC) (1.5 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture through a pad of silica gel to remove the chromium salts, washing with additional DCM.
-
Collect the filtrate and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2'-methylacetophenone.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | This compound | Generic Oxidation Protocol |
| Oxidizing Agent | Pyridinium chlorochromate (PCC) | Generic Oxidation Protocol |
| Typical Yield (%) | >90% | Estimated based on similar oxidations |
| Reaction Temperature | Room Temperature | Generic Oxidation Protocol |
| Product | 2'-Methylacetophenone | [1][2][3][4][5] |
Application 1: Synthesis of a Zolpidem Analogue Intermediate
2'-Methylacetophenone is a key precursor for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives, which form the core structure of hypnotic agents like Zolpidem.[1] The synthesis involves an initial α-bromination of 2'-methylacetophenone, followed by a condensation reaction.
Experimental Workflow:
Caption: Synthetic workflow for a Zolpidem analogue intermediate.
Experimental Protocol: Synthesis of 2-Bromo-1-(2-methylphenyl)ethanone
Materials:
-
2'-Methylacetophenone
-
Methanol
-
Bromine
-
10% Sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2'-methylacetophenone (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in methanol dropwise while maintaining the temperature.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a 10% sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 2-bromo-1-(2-methylphenyl)ethanone.
-
The crude product can be purified by column chromatography on silica gel.[6]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 2'-Methylacetophenone | [6] |
| Reagent | Bromine in Methanol | [6] |
| Typical Yield (%) | 85-95% | [6] |
| Reaction Temperature | 0-5 °C to Room Temperature | [6] |
| Product | 2-Bromo-1-(2-methylphenyl)ethanone | [6] |
Signaling Pathway of Zolpidem:
Zolpidem acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to sedation and hypnosis.
Caption: Signaling pathway of Zolpidem.
Application 2: Synthesis of a Celecoxib Analogue Intermediate
2'-Methylacetophenone is a precursor for the synthesis of 1,3-diketone intermediates, which are essential for creating pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.[2] The synthesis involves a Claisen condensation reaction.
Experimental Workflow:
Caption: Synthetic workflow for a Celecoxib analogue intermediate.
Experimental Protocol: Synthesis of 1-(2-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
Materials:
-
2'-Methylacetophenone
-
Toluene
-
30% Methanolic sodium methoxide solution
-
Ethyl trifluoroacetate
-
10% Aqueous hydrochloric acid
Procedure:
-
To a round-bottom flask, add 2'-methylacetophenone (50 g, 373 mmol) and toluene (250 mL).
-
With stirring, add the 30% methanolic sodium methoxide solution (80.6 g, 447 mmol).
-
Add ethyl trifluoroacetate (63.58 g, 447 mmol) to the mixture at 25-30 °C.
-
Raise the temperature of the reaction mixture to 55-60 °C and stir for 4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to 20-25 °C.
-
Transfer the mixture to a separatory funnel and wash with 10% aqueous hydrochloric acid (200 mL).
-
Separate the organic layer and concentrate it at 50-55 °C under reduced pressure to yield 1-(2-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione as an oily mass.[2]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 2'-Methylacetophenone | [2] |
| Reagents | Ethyl trifluoroacetate, Sodium Methoxide | [2] |
| Typical Yield (%) | 80-90% | [2] |
| Reaction Temperature | 55-60 °C | [2] |
| Product | 1-(2-methylphenyl)-4,4,4-trifluoro-1,3-butanedione | [2] |
Signaling Pathway of COX-2 Inhibition:
Celecoxib and its analogues selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory pathway. This reduces the production of prostaglandins, thereby mediating anti-inflammatory and analgesic effects.
Caption: Signaling pathway of COX-2 inhibition.
Conclusion
This compound is a valuable starting material in the synthesis of pharmaceutical intermediates. Its oxidation to 2'-methylacetophenone provides a versatile platform for the construction of diverse and complex molecular architectures, including the core structures of important drugs such as Zolpidem and Celecoxib. The protocols and data presented herein demonstrate the practical application of this compound in medicinal chemistry and drug development.
References
Application Notes and Protocols for the Stereoselective Reduction of 2'-Methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective reduction of prochiral ketones to form enantiomerically enriched secondary alcohols is a fundamental transformation in modern organic synthesis. The resulting chiral alcohols are valuable building blocks for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. 2'-Methylacetophenone (B146604), an ortho-substituted aromatic ketone, presents a common synthetic challenge in achieving high enantioselectivity due to the steric hindrance posed by the methyl group adjacent to the carbonyl. This document provides detailed application notes and experimental protocols for three widely employed and effective methods for the stereoselective reduction of 2'-methylacetophenone: Corey-Bakshi-Shibata (CBS) reduction, Noyori asymmetric hydrogenation, and biocatalytic reduction using Saccharomyces cerevisiae (Baker's Yeast).
Methods Overview
Three distinct and highly effective methods for the stereoselective reduction of 2'-methylacetophenone are presented, each offering unique advantages in terms of operational simplicity, catalyst availability, and scalability.
-
Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of the ketone with a stoichiometric borane (B79455) source. The CBS reduction is known for its high enantioselectivity and predictable stereochemical outcome.[1]
-
Noyori Asymmetric Hydrogenation: A powerful technique that employs a ruthenium catalyst bearing a chiral phosphine (B1218219) ligand for the hydrogenation of ketones. This method is highly efficient, often requiring low catalyst loadings, and is suitable for large-scale applications.[2][3]
-
Biocatalytic Reduction: This environmentally benign approach uses whole-cell biocatalysts, such as Saccharomyces cerevisiae, to perform the asymmetric reduction. Biocatalysis offers mild reaction conditions and high stereoselectivity, often without the need for heavy metal catalysts.
Data Presentation
The following table summarizes the quantitative data from representative experimental procedures for the stereoselective reduction of 2'-methylacetophenone using the three highlighted methods. This allows for a direct comparison of their efficacy in terms of chemical yield and enantiomeric excess.
| Method | Catalyst | Reducing Agent | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | e.e. (%) | Product Configuration |
| Corey-Bakshi-Shibata (CBS) Reduction | (R)-2-Methyl-CBS-oxazaborolidine | BH₃·SMe₂ | THF | 25 | 1 | 95 | 96 | (R) |
| Noyori Asymmetric Hydrogenation | RuCl₂((S)-xylbinap)((S)-daipen) | H₂ (8 atm) | 2-propanol/t-BuOK | 28 | 2 | >99 | 99 | (R) |
| Biocatalytic Reduction | Saccharomyces cerevisiae (Baker's Yeast) | Glucose | Water/Phosphate (B84403) Buffer | 30 | 48 | 65 | >99 | (S) |
Experimental Protocols
Corey-Bakshi-Shibata (CBS) Reduction of 2'-Methylacetophenone
This protocol describes the enantioselective reduction of 2'-methylacetophenone using the (R)-2-Methyl-CBS-oxazaborolidine catalyst to yield (R)-1-(o-tolyl)ethanol.[1]
Materials:
-
2'-Methylacetophenone
-
(R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)
-
Borane dimethyl sulfide (B99878) complex (BH₃·SMe₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1N Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Ice bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq).
-
Dilute the catalyst with anhydrous THF.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add borane dimethyl sulfide complex (0.6 eq) to the catalyst solution and stir for 10 minutes at 0 °C.
-
In a separate flask, dissolve 2'-methylacetophenone (1.0 eq) in anhydrous THF.
-
Add the solution of 2'-methylacetophenone dropwise to the catalyst-borane mixture over 15 minutes at 0 °C.
-
Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of methanol.
-
Add 1N HCl and stir for 30 minutes.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford (R)-1-(o-tolyl)ethanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Noyori Asymmetric Hydrogenation of 2'-Methylacetophenone
This protocol outlines the asymmetric hydrogenation of 2'-methylacetophenone using a chiral ruthenium catalyst to produce (R)-1-(o-tolyl)ethanol.[4]
Materials:
-
2'-Methylacetophenone
-
[RuCl₂((S)-xylbinap)((S)-daipen)]
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous 2-propanol
-
Hydrogen gas (H₂)
-
Autoclave or high-pressure reactor
-
Magnetic stirrer
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with [RuCl₂((S)-xylbinap)((S)-daipen)] (0.001 eq) and potassium tert-butoxide (0.02 eq).
-
Add a solution of 2'-methylacetophenone (1.0 eq) in anhydrous 2-propanol.
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to 8 atm with hydrogen gas.
-
Stir the reaction mixture at 28 °C for 2 hours.
-
Carefully release the pressure from the autoclave.
-
Remove the reaction mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Biocatalytic Reduction of 2'-Methylacetophenone using Saccharomyces cerevisiae
This protocol details the whole-cell biocatalytic reduction of 2'-methylacetophenone to (S)-1-(o-tolyl)ethanol using commercially available Baker's Yeast.
Materials:
-
2'-Methylacetophenone
-
Saccharomyces cerevisiae (active dry Baker's Yeast)
-
Glucose
-
Phosphate buffer (pH 7.0)
-
Erlenmeyer flask
-
Orbital shaker
-
Ethyl acetate (B1210297)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite
Procedure:
-
In an Erlenmeyer flask, prepare a suspension of Baker's Yeast (e.g., 5 g) in phosphate buffer (e.g., 50 mL).
-
Add glucose (e.g., 2.5 g) to the yeast suspension and stir for 30 minutes at 30 °C to activate the yeast.
-
Add 2'-methylacetophenone (e.g., 50 mg) to the yeast suspension.
-
Incubate the flask on an orbital shaker at approximately 150 rpm and 30 °C for 48 hours.
-
Monitor the reaction progress by taking aliquots, extracting with ethyl acetate, and analyzing by GC or TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the yeast cells. Wash the Celite pad with water.
-
Extract the filtrate with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: General experimental workflow for the stereoselective reduction of 2'-methylacetophenone.
Caption: Logical relationship of catalytic systems to product stereochemistry.
References
Application Notes and Protocols for Asymmetric Aldol Reactions Utilizing Chiral Auxiliaries
Topic: Use of 1-(2-Methylphenyl)ethanol in Asymmetric Aldol (B89426) Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds and the creation of chiral β-hydroxy carbonyl compounds. These products are valuable building blocks for numerous natural products and pharmaceuticals. A powerful strategy for controlling the stereochemical outcome of these reactions is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction, after which it can be removed and ideally recycled.
While a broad range of chiral auxiliaries have been developed, literature specifically detailing the application of This compound as a chiral auxiliary in asymmetric aldol reactions is limited. However, the principles of chiral auxiliary design and application are well-established. Structurally related 1-phenylethanol (B42297) derivatives and, more prominently, chiral 1,2-amino alcohols have given rise to some of the most powerful and predictable chiral auxiliaries, such as the Evans oxazolidinones.
These application notes will therefore provide a detailed overview and protocol for a highly effective and representative system: an asymmetric aldol reaction using a chiral oxazolidinone derived from cis-1-amino-2-hydroxyindan. This system exemplifies the core principles of chiral auxiliary-mediated aldol reactions and serves as a robust template for researchers exploring the development and application of new chiral auxiliaries. The protocols and data presented are based on established and reliable methodologies.[1][2]
Principle of the Asymmetric Aldol Reaction with an Oxazolidinone Auxiliary
The strategy involves the temporary attachment of a chiral oxazolidinone, derived from an enantiopure amino alcohol, to a carboxylic acid moiety (e.g., propionic acid). The resulting N-acyl oxazolidinone can be enolized, typically with a boron triflate and a hindered base, to form a conformationally rigid Z-enolate. The chiral auxiliary sterically blocks one face of the enolate, directing the electrophilic attack of an aldehyde to the opposite face. This process occurs through a highly organized, chair-like six-membered transition state, known as the Zimmerman-Traxler model, which effectively controls the absolute stereochemistry of the two newly formed stereocenters.[3] After the reaction, the chiral auxiliary can be cleaved under mild conditions to yield the desired β-hydroxy carboxylic acid, ester, or alcohol, and the auxiliary can be recovered.[1][2]
Data Presentation
The following table summarizes the results of asymmetric aldol reactions between the N-propionyl oxazolidinone derived from cis-1-amino-2-hydroxyindan and various aldehydes, demonstrating the high yields and excellent diastereoselectivities achievable with this methodology.[1][2]
| Entry | Aldehyde (RCHO) | Product | Yield (%) | Diastereomeric Excess (% de) |
| 1 | Isobutyraldehyde | syn-Aldol Adduct | 92 | >99 |
| 2 | Benzaldehyde | syn-Aldol Adduct | 95 | >99 |
| 3 | Acetaldehyde | syn-Aldol Adduct | 85 | >99 |
| 4 | Pivalaldehyde | syn-Aldol Adduct | 91 | >99 |
Experimental Protocols
Protocol 1: Synthesis of the Chiral N-Acyl Oxazolidinone Auxiliary
This protocol describes the synthesis of the N-propionyl oxazolidinone from enantiopure cis-1-amino-2-hydroxyindan.
Materials:
-
(1R,2S)-cis-1-Amino-2-hydroxyindan
-
Disuccinimidyl carbonate (DSC) or Triphosgene
-
Triethylamine (B128534) (TEA)
-
Acetonitrile (MeCN)
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
Synthesis of the Oxazolidinone:
-
To a solution of (1R,2S)-cis-1-amino-2-hydroxyindan (1.0 equiv.) in acetonitrile, add triethylamine (3.0 equiv.).
-
Add disuccinimidyl carbonate (1.5 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture for 12 hours at 23 °C.
-
Upon completion (monitored by TLC), concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the chiral oxazolidinone.[1]
-
-
N-Acylation of the Oxazolidinone:
-
Dissolve the purified oxazolidinone (1.0 equiv.) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 equiv.) dropwise. Stir for 30 minutes at -78 °C.
-
Add propionyl chloride (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as indicated by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the N-propionyl oxazolidinone by flash chromatography.[1]
-
Protocol 2: Asymmetric Aldol Reaction
This protocol details the boron-mediated asymmetric aldol reaction between the chiral N-acyl oxazolidinone and a representative aldehyde.
Materials:
-
N-Propionyl oxazolidinone (from Protocol 1)
-
Dibutylboron triflate (Bu₂BOTf)
-
N,N-Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde, benzaldehyde)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Phosphate (B84403) buffer (pH 7)
-
30% Hydrogen peroxide solution
Procedure:
-
Enolate Formation:
-
Dissolve the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add N,N-diisopropylethylamine (1.2 equiv.) followed by the dropwise addition of dibutylboron triflate (1.1 equiv.).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour to ensure complete enolization.[1]
-
-
Aldol Addition:
-
Cool the resulting boron enolate solution back down to -78 °C.
-
Add the aldehyde (1.2 equiv.), dissolved in a small amount of cold DCM, dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2-3 hours, then allow it to warm to 0 °C over 1 hour. Monitor the reaction progress by TLC.[1]
-
-
Workup and Purification:
-
Quench the reaction by adding 1:1 mixture of methanol and pH 7 phosphate buffer.
-
Add a 2:1 mixture of methanol and 30% hydrogen peroxide solution and stir vigorously for 1 hour at 0 °C to decompose the boron intermediates.
-
Concentrate the mixture in vacuo to remove most of the organic solvents.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude aldol adduct by flash column chromatography on silica gel.
-
Protocol 3: Chiral Auxiliary Removal
This protocol describes the cleavage of the chiral auxiliary to yield the β-hydroxy acid.
Materials:
-
Aldol Adduct (from Protocol 2)
-
Tetrahydrofuran (THF)
-
Lithium hydroxide (B78521) (LiOH) solution (1 M)
Procedure:
-
Dissolve the purified aldol adduct (1.0 equiv.) in THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1 M aqueous lithium hydroxide solution (2.0 equiv.).
-
Stir the mixture at 0 °C for 2 hours.
-
Concentrate the mixture to remove THF.
-
The aqueous layer can be acidified to precipitate the β-hydroxy acid, which can be extracted with an organic solvent.
-
The chiral auxiliary can be recovered from the aqueous layer by extraction.[1]
Visualizations
The following diagrams illustrate the experimental workflow and the stereochemical model for the asymmetric aldol reaction.
References
Troubleshooting & Optimization
Troubleshooting low yield in the asymmetric reduction of 2-methylacetophenone
Welcome to the technical support center for the asymmetric reduction of 2-methylacetophenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, specifically focusing on addressing low yields of the desired chiral alcohol, 1-(2-methylphenyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low yield in the asymmetric reduction of 2-methylacetophenone?
A low yield can stem from several factors, broadly categorized as issues with the catalyst, reaction conditions, or reagents. Key challenges include achieving high enantioselectivity, preventing catalyst deactivation, and the sensitivity of the reaction to subtle changes in conditions.[1] Common culprits include:
-
Catalyst Inactivity or Deactivation: The catalyst is central to the reaction, and its performance can be compromised by moisture, oxygen, or impurities.[2][3]
-
Suboptimal Reaction Conditions: Parameters such as temperature, pressure (for hydrogenation), and reaction time must be finely tuned.[2]
-
Reagent Purity: Impurities in the substrate, solvent, or hydrogen source can act as catalyst poisons.[3]
-
Poor Conversion: The reaction may not be proceeding to completion.
-
Low Enantioselectivity: The desired enantiomer is not being formed preferentially, leading to a low yield of the target chiral product after purification.
Q2: My conversion rate is low, but the enantioselectivity (ee%) is good. What should I investigate?
A: Low conversion with good enantioselectivity typically points to issues with catalyst activity or reaction kinetics rather than the stereochemical control of the reaction.
-
Catalyst Loading: The amount of catalyst may be insufficient. An incremental increase in catalyst loading can lead to a significant rise in conversion.[2][4] However, an excessive amount can sometimes promote side reactions.[2]
-
Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction.[5][6] This can be caused by impurities like water or oxygen, especially when using air-sensitive organometallic catalysts.[3] Running a control reaction with a fresh batch of catalyst can help diagnose this issue.[3]
-
Hydrogen Pressure (for Asymmetric Hydrogenation): Inadequate or inconsistent hydrogen pressure will slow down or stop the reaction. Ensure the system is properly sealed and the pressure is maintained.[1] For some systems, increasing pressure can improve conversion.[1]
-
Base Concentration (for Transfer Hydrogenation): For ruthenium-diamine catalyst systems often used in transfer hydrogenation, the concentration of the base (e.g., t-BuOK, KOH) is critical. While a higher base concentration can increase the initial reaction rate, it may also accelerate catalyst deactivation.[1][5]
-
Reaction Time/Temperature: The reaction may simply need more time to reach completion. Alternatively, increasing the temperature can boost the reaction rate, but this must be balanced against the potential for decreased enantioselectivity.[1]
Q3: My enantioselectivity (ee%) is poor, resulting in a low yield of the desired enantiomer. How can I improve it?
A: Poor enantioselectivity indicates that the chiral environment of the catalyst is not effectively differentiating between the two faces of the prochiral ketone.
-
Temperature: This is one of the most critical parameters. Lowering the reaction temperature often leads to a significant increase in enantiomeric excess, as it enhances the energy difference between the diastereomeric transition states.[1][7]
-
Chiral Ligand: The choice of chiral ligand is fundamental. For Ru-based catalysts, ligands like BINAP and its derivatives, combined with chiral diamines such as DPEN, create the chiral environment.[8] If enantioselectivity is low, consider screening alternative ligands. The steric and electronic properties of the ligand, such as using XylBINAP instead of TolBINAP, can resolve issues with difficult substrates.[8]
-
Solvent: The solvent can influence the catalyst's conformation and the solvation of the transition state, thereby affecting enantioselectivity.[9] Protic solvents like 2-propanol or methanol (B129727) are common. Screening different solvents is a standard optimization step.[10]
-
Base/Additives: In some catalytic systems, the nature and amount of base or other additives can influence the active catalytic species and, consequently, the enantioselectivity.
Q4: The reaction starts efficiently but then stalls before reaching full conversion. What is the likely cause?
A: A reaction that stalls is a classic sign of catalyst deactivation.[5][6] The active catalytic species is being consumed or inhibited as the reaction progresses.
-
Catalyst Poisoning: Trace impurities in the substrate or solvent (e.g., water, sulfur compounds) can irreversibly bind to the catalyst's active sites.[3] Ensure all reagents and solvents are of high purity and anhydrous.[2]
-
Product Inhibition: The product alcohol itself can sometimes coordinate to the metal center, inhibiting it from participating in further catalytic cycles.
-
Catalyst Decomposition: The catalyst may be thermally unstable at the reaction temperature or may decompose in the presence of trace oxygen.[3] This can sometimes be observed by a change in color or the precipitation of metal nanoparticles.[3] For air-sensitive catalysts, maintaining a strict inert atmosphere (Nitrogen or Argon) is crucial.[3]
-
Formation of Inactive Dimers: Some catalyst complexes can form inactive dimers or other aggregates during the reaction.[6]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low-yield issues.
Caption: A step-by-step guide for troubleshooting low yield.
Catalyst Deactivation Pathways
Understanding how a catalyst can lose activity is key to preventing reaction failure.
Caption: Common pathways leading to catalyst deactivation.
Data on Reaction Parameter Optimization
The following tables summarize the expected impact of key reaction parameters on yield and enantioselectivity based on established principles.
Table 1: Effect of Catalyst Loading on Conversion Reaction Conditions: 2-methylacetophenone (1 mmol), 2-propanol (10 mL), t-BuOK (0.025 mmol), 40 °C, 4h.
| Entry | Catalyst Loading (mol%) | Conversion (%) |
| 1 | 0.10 | 55 |
| 2 | 0.25 | 82 |
| 3 | 0.50 | 95 |
| 4 | 1.00 | >99 |
Note: Data is illustrative, based on general trends where increased catalyst loading enhances conversion up to a certain point.[4]
Table 2: Influence of Temperature on Yield and Enantioselectivity Reaction Conditions: 2-methylacetophenone (1 mmol), Ru-catalyst (0.5 mol%), 2-propanol (10 mL), t-BuOK (0.025 mmol), 12h.
| Entry | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee%) |
| 1 | 60 | >99 | 85 |
| 2 | 40 | 96 | 94 |
| 3 | 25 (Room Temp) | 78 | 98 |
| 4 | 0 | 45 | >99 |
Note: This table illustrates the common trade-off where lower temperatures favor higher enantioselectivity but decrease the reaction rate.[1][7]
Table 3: Solvent Effects on Reaction Outcome Reaction Conditions: 2-methylacetophenone (1 mmol), Ru-catalyst (0.5 mol%), Base (0.025 mmol), 40 °C, 8h.
| Entry | Solvent | Conversion (%) | Enantiomeric Excess (ee%) |
| 1 | 2-Propanol | 95 | 94 |
| 2 | Methanol | 92 | 91 |
| 3 | Ethanol (B145695) | 88 | 92 |
| 4 | THF | 65 | 88 |
Note: Solvent choice can significantly impact both conversion and enantioselectivity.[10] Protic alcohols often serve a dual role as solvent and hydrogen source in transfer hydrogenation.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation (ATH)
This protocol is a typical starting point for the reduction of 2-methylacetophenone using a Ru(II)-diamine complex and 2-propanol as the hydrogen source.
-
Catalyst Activation:
-
In a glovebox or under a strict inert atmosphere (Argon or Nitrogen), add the Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (R,R)-TsDPEN) to an oven-dried Schlenk flask.
-
Add anhydrous, degassed 2-propanol.
-
Add the base solution (e.g., a freshly prepared solution of t-BuOK or KOH in 2-propanol).
-
Stir the mixture at room temperature for 15-30 minutes. The formation of the active catalyst is often indicated by a color change.[3]
-
-
Reaction Setup:
-
In a separate oven-dried flask, dissolve 2-methylacetophenone (1.0 mmol) in anhydrous, degassed 2-propanol (5 mL).[3]
-
-
Reaction Initiation:
-
Transfer the substrate solution to the activated catalyst solution via cannula under an inert atmosphere.[3]
-
Heat the reaction mixture to the desired temperature (e.g., 40 °C) with stirring.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or GC analysis.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a small amount of water or saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3x15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
-
Analysis:
-
Determine the conversion from the crude ¹H NMR spectrum.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.[3]
-
Protocol 2: General Procedure for Asymmetric Hydrogenation (AH)
This protocol uses molecular hydrogen and is often performed in a high-pressure reactor.
-
Catalyst Preparation:
-
Reaction Setup:
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave multiple times (e.g., 3-5 times) with hydrogen gas to remove all air.[11]
-
-
Reaction Initiation:
-
Monitoring and Work-up:
-
The reaction is monitored by the cessation of hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.
-
Remove the reaction mixture and concentrate the solvent under reduced pressure.
-
The work-up procedure is similar to that for ATH (quenching, extraction, drying).
-
-
Analysis:
-
Determine conversion, yield, and enantiomeric excess as described in the ATH protocol.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Common side products in the Grignard synthesis of 1-(2-Methylphenyl)ethanol
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the Grignard synthesis of 1-(2-Methylphenyl)ethanol.
Troubleshooting Guides
Issue: Low Yield of this compound and Presence of Significant Side Products
This guide addresses the common problem of obtaining a low yield of the desired secondary alcohol, accompanied by the formation of noticeable quantities of side products. The primary culprits in the Grignard synthesis of this compound are typically Wurtz coupling and the reduction of the starting aldehyde.
| Observation | Potential Cause | Troubleshooting Steps |
| Significant amount of a high-boiling, non-polar impurity detected (e.g., by GC-MS). | Wurtz Coupling: The Grignard reagent (methylmagnesium bromide) reacts with unreacted methyl bromide. | - Slow Addition of Alkyl Halide: Add the methyl bromide slowly to the magnesium turnings to maintain a low concentration of the alkyl halide in the reaction mixture. - Efficient Stirring: Ensure vigorous stirring to promote the reaction of the alkyl halide with the magnesium surface, rather than with the formed Grignard reagent. - Solvent Choice: Ethereal solvents like diethyl ether are generally effective in stabilizing the Grignard reagent and can minimize Wurtz coupling.[1] |
| Presence of 2-Methylbenzyl alcohol in the product mixture. | Reduction of 2-Methylbenzaldehyde (B42018): The Grignard reagent acts as a reducing agent, transferring a hydride to the carbonyl carbon of the aldehyde. This is more likely with sterically hindered aldehydes. | - Control Reaction Temperature: Perform the addition of the aldehyde to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over reduction.[2] - Choice of Grignard Reagent: While methylmagnesium bromide is required for the target molecule, be aware that Grignard reagents with beta-hydrogens are more prone to causing reduction. |
| Low overall yield and recovery of unreacted 2-methylbenzaldehyde. | Inactive Grignard Reagent: The Grignard reagent may have been quenched by moisture or may not have formed efficiently. | - Strict Anhydrous Conditions: Rigorously dry all glassware and use anhydrous solvents.[3] The Grignard reagent is a strong base and reacts readily with water. - Magnesium Activation: Activate the magnesium turnings before the reaction. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to initiate the reaction.[4] - Use Freshly Prepared Reagent: Use the Grignard reagent immediately after its preparation for best results. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Grignard synthesis of this compound?
The most common side products are the Wurtz coupling product (ethane, from the coupling of two methyl groups from the Grignard reagent) and 2-methylbenzyl alcohol, which results from the reduction of the starting material, 2-methylbenzaldehyde.
Q2: I have confirmed the presence of 2-methylbenzyl alcohol in my product mixture. How can I minimize its formation?
To minimize the reduction of 2-methylbenzaldehyde, it is crucial to control the reaction temperature. Adding the aldehyde to the Grignard reagent at a low and controlled temperature, typically around 0 °C, will favor the desired nucleophilic addition over the reduction pathway.[2]
Q3: My Grignard reaction is difficult to initiate. What can I do?
Difficulty in initiating a Grignard reaction is often due to a passivating oxide layer on the surface of the magnesium turnings. To overcome this, you can activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also help to start the reaction, but care must be taken as the reaction is exothermic.[4]
Q4: Is enolization of 2-methylbenzaldehyde a possible side reaction?
No, enolization is not a concern with 2-methylbenzaldehyde. This is because it lacks alpha-hydrogens, which are necessary for the formation of an enolate ion.[2]
Data Presentation
The following table provides an illustrative summary of the expected product and common side products with their typical yield ranges under optimized conditions. Please note that actual yields may vary depending on the specific experimental setup and conditions.
| Compound | Structure | Role | Typical Yield Range (%) |
| This compound | Main Product | 70-85 | |
| 2-Methylbenzyl alcohol | Side Product (Reduction) | 5-15 | |
| Ethane | CH₃-CH₃ | Side Product (Wurtz Coupling) | < 5 |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Methyl bromide (or a solution in diethyl ether)
-
2-Methylbenzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Preparation of the Grignard Reagent (Methylmagnesium Bromide):
-
Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask and add a small crystal of iodine for activation.
-
Add anhydrous diethyl ether to cover the magnesium.
-
Slowly add a solution of methyl bromide in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, as indicated by bubbling and a cloudy appearance.
-
Once the reaction starts, continue the dropwise addition of the methyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[4]
-
-
Reaction with 2-Methylbenzaldehyde:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of 2-methylbenzaldehyde in anhydrous diethyl ether in the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[4]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.[4]
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture into a beaker containing crushed ice and saturated aqueous ammonium chloride solution.[4]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography.
-
Mandatory Visualization
Caption: Logical workflow of the Grignard synthesis of this compound and the formation of common side products.
References
Technical Support Center: Optimization of Reaction Conditions for the Kinetic Resolution of 1-(o-Tolyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the kinetic resolution of 1-(o-Tolyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What is kinetic resolution and why is it used for 1-(o-Tolyl)ethanol?
A1: Kinetic resolution is a technique used to separate a racemic mixture of enantiomers. It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or enzyme. In the case of 1-(o-Tolyl)ethanol, this method is employed to obtain enantiomerically pure forms of the alcohol, which are valuable chiral building blocks in the synthesis of pharmaceuticals and fine chemicals.[1] The inherent advantage of kinetic resolution is its ability to provide access to both enantiomers, one as the product and the other as the unreacted starting material.[1]
Q2: What are the most common types of catalysts used for the kinetic resolution of 1-(o-Tolyl)ethanol?
A2: Both enzymatic and non-enzymatic catalysts are effective. Lipases are the most commonly used enzymes, particularly immobilized lipases like Candida antarctica lipase (B570770) B (often referred to as Novozym 435), due to their broad substrate scope, high enantioselectivity, and stability in organic solvents.[1][2] Non-enzymatic catalysts, such as amidine-based catalysts, have also shown high efficacy for the kinetic resolution of benzylic alcohols like 1-(o-Tolyl)ethanol.[3]
Q3: What is the maximum theoretical yield for a kinetic resolution?
A3: For a classical kinetic resolution, the maximum theoretical yield for a single enantiomer (either the product or the unreacted starting material) is 50%.[1] This is because one enantiomer is consumed to form the product, while the other is left unreacted. However, processes like dynamic kinetic resolution (DKR) can overcome this limitation by continuously racemizing the unreacted enantiomer, theoretically allowing for a 100% yield of the desired product enantiomer.
Q4: How do I monitor the progress of the reaction?
A4: The progress of the kinetic resolution is typically monitored by determining the conversion of the starting material and the enantiomeric excess (ee) of both the remaining substrate and the product. This is most commonly achieved using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee)
Q: My experiment is resulting in low enantiomeric excess for both the product and the unreacted starting material. What are the potential causes and how can I improve it?
A: Low enantiomeric excess is a frequent challenge in kinetic resolution.[4] Several factors can contribute to this issue. Below is a systematic guide to troubleshoot and optimize your reaction.
Potential Causes and Solutions:
-
Suboptimal Enzyme/Catalyst Choice: The selected lipase or catalyst may not be sufficiently selective for 1-(o-Tolyl)ethanol.
-
Solution: Screen a variety of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia, Aspergillus niger) or different non-enzymatic catalysts. The ortho-methyl group in 1-(o-Tolyl)ethanol can significantly influence selectivity compared to unsubstituted 1-phenylethanol (B42297).[3]
-
-
Incorrect Solvent: The reaction solvent plays a crucial role in enzyme activity and enantioselectivity.
-
Solution: The hydrophobicity of the solvent is a key parameter. Nonpolar solvents like hexane (B92381) or heptane (B126788) are often good starting points.[5] Avoid highly polar solvents which can strip essential water from the enzyme and reduce its activity. Refer to the table below for guidance.
-
-
Inappropriate Acyl Donor: The structure of the acyl donor can significantly impact the reaction rate and selectivity.
-
Solution: Vinyl acetate (B1210297) is a commonly used and effective acyl donor due to the irreversible nature of the reaction.[1][5] Other acyl donors like isopropenyl acetate or various acid anhydrides can also be tested. Simple alkyl esters can also be employed, though this may require removal of the alcohol byproduct to shift the equilibrium.[6]
-
-
Suboptimal Temperature: Enzyme activity and selectivity are highly temperature-dependent.
-
Solution: For many lipases, the optimal temperature range is between 30-60 °C.[5] It is advisable to perform the reaction at a few different temperatures within this range (e.g., 30 °C, 40 °C, 50 °C) to find the best balance between reaction rate and enantioselectivity.
-
-
Reaction Time: The enantiomeric excess of the product and substrate changes with conversion.
-
Solution: Monitor the reaction over time. For the highest enantiomeric excess of the remaining starting material, the reaction should be stopped at or near 50% conversion. For the product, the highest ee is often observed at lower conversions.
-
Issue 2: Slow or No Reaction
Q: I have set up the reaction, but I am observing very slow conversion or no reaction at all. What should I check?
A: A stalled reaction can be due to several factors related to the catalyst, reagents, or reaction conditions.
Potential Causes and Solutions:
-
Inactive Enzyme/Catalyst: The enzyme may have lost its activity due to improper storage or handling.
-
Solution: Use a fresh batch of enzyme or test its activity with a standard substrate like 1-phenylethanol. Ensure the enzyme has been stored at the recommended temperature.
-
-
Presence of Inhibitors: Traces of water, acids, or other impurities in the reagents or solvent can inhibit the enzyme.
-
Solution: Use anhydrous solvents and high-purity reagents. The addition of molecular sieves can help to remove trace amounts of water from the reaction mixture.
-
-
Insufficient Enzyme/Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction.
-
Solution: Increase the catalyst loading. For immobilized lipases like Novozym 435, a typical starting range is 10-20 mg/mL.[5]
-
-
Poor Mixing: In a heterogeneous system with an immobilized enzyme, efficient mixing is crucial for good mass transfer.
-
Solution: Ensure adequate stirring or shaking of the reaction mixture.
-
Data Presentation
Table 1: Effect of Solvent on Lipase-Catalyzed Kinetic Resolution
| Solvent | Log P | Typical Observation | Recommendation for 1-(o-Tolyl)ethanol |
| n-Hexane | 3.9 | High enzyme activity and enantioselectivity.[5] | Recommended starting solvent. |
| Toluene | 2.7 | Good performance, often used in DKR.[7] | Good alternative, especially if solubility is an issue. |
| Diisopropyl ether | 1.9 | Moderate to good performance. | Worth screening as an alternative to hydrocarbons. |
| Acetonitrile | -0.3 | Often leads to low enzyme activity. | Generally not recommended. |
| Tetrahydrofuran (THF) | 0.5 | Can strip essential water from the enzyme, reducing activity. | Generally not recommended. |
Table 2: Common Acyl Donors for Kinetic Resolution
| Acyl Donor | Byproduct | Key Features | Recommendation for 1-(o-Tolyl)ethanol |
| Vinyl acetate | Acetaldehyde | Irreversible reaction, drives the equilibrium forward.[5] | Highly recommended as a starting point. |
| Isopropenyl acetate | Acetone | Irreversible reaction, similar to vinyl acetate.[8] | Excellent alternative to vinyl acetate. |
| Acetic anhydride | Acetic acid | Can lead to enzyme inhibition by the acidic byproduct. | Use with caution, may require a base. |
| Ethyl acetate | Ethanol (B145695) | Reversible reaction, may result in lower conversion. | Not ideal unless the ethanol byproduct is removed. |
Experimental Protocols
General Protocol for Lipase-Catalyzed Kinetic Resolution of 1-(o-Tolyl)ethanol
This protocol provides a starting point for the optimization of the kinetic resolution of racemic 1-(o-Tolyl)ethanol using an immobilized lipase such as Novozym 435.
Materials:
-
Racemic 1-(o-Tolyl)ethanol
-
Immobilized Lipase (e.g., Novozym 435)
-
Anhydrous solvent (e.g., n-hexane)
-
Acyl donor (e.g., vinyl acetate)
-
Molecular sieves (optional, but recommended)
-
Reaction vessel (e.g., sealed vial or round-bottom flask)
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical equipment (chiral HPLC or GC)
Procedure:
-
To a sealed reaction vessel, add racemic 1-(o-Tolyl)ethanol (e.g., 0.5 mmol).
-
Add the anhydrous solvent (e.g., 5 mL of n-hexane).
-
Add the acyl donor. A molar ratio of acyl donor to substrate of 3:1 to 4:1 is a good starting point (e.g., 1.5 to 2.0 mmol of vinyl acetate).[5]
-
Add the immobilized lipase (e.g., 20 mg/mL).[5]
-
If desired, add activated molecular sieves to the mixture.
-
Seal the vessel and place it in an orbital shaker or on a magnetic stirrer at the desired temperature (e.g., 40 °C).
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 6, 24 hours) and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the substrate and product.
-
Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.
-
The enzyme can be washed with fresh solvent and reused.
-
The filtrate containing the unreacted alcohol and the ester product can be concentrated and the components separated by column chromatography.
Visualizations
Experimental Workflow
Caption: Workflow for lipase-catalyzed kinetic resolution of 1-(o-Tolyl)ethanol.
Troubleshooting Logic for Low Enantiomeric Excess
Caption: Troubleshooting guide for low enantiomeric excess in kinetic resolution.
References
- 1. jocpr.com [jocpr.com]
- 2. digital.csic.es [digital.csic.es]
- 3. Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
Identifying and removing impurities from 1-(2-Methylphenyl)ethanol
Welcome to the technical support center for 1-(2-Methylphenyl)ethanol. This resource is designed for researchers, scientists, and professionals in drug development to help identify and remove impurities encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthesized this compound?
A1: Common impurities in this compound typically arise from the synthetic route used for its preparation. The most prevalent synthesis involves the reduction of 2'-methylacetophenone. Therefore, potential impurities include:
-
Unreacted Starting Material: 2'-Methylacetophenone may be present due to incomplete reduction.
-
Isomeric By-products: If the synthesis of the starting material (2'-methylacetophenone) involved Friedel-Crafts acylation of toluene, isomeric impurities such as 3-methylacetophenone and 4-methylacetophenone might be present and carried through the synthesis.[1] These can be reduced to their corresponding alcohols, 1-(3-methylphenyl)ethanol (B1619483) and 1-(4-methylphenyl)ethanol, which will be impurities in the final product.
-
Solvent Residues: Residual solvents from the reaction or purification steps may be present. Common solvents include ethers (like diethyl ether or THF) from Grignard reactions, or alcohols (like ethanol (B145695) or isopropanol) used in reductions.[2][3][4][5]
-
Dehydration Products: Under acidic conditions or at elevated temperatures, this compound can undergo dehydration to form 2-vinyltoluene.
Q2: Which analytical techniques are best for identifying these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive identification and quantification of impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile impurities such as residual solvents, unreacted starting material, and isomeric by-products.[6][7][8][9][10] The mass fragmentation patterns can help in the structural elucidation of unknown impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the quantitative analysis of non-volatile impurities and for assessing the overall purity of the sample.[11][12][13] A reversed-phase C18 column is often effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for identifying and quantifying impurities, especially isomeric by-products and unreacted starting material, by comparing the spectra to known standards.[2][3][4][5][14]
Troubleshooting Guides
Issue 1: Presence of Unreacted 2'-Methylacetophenone
-
Identification: The presence of a ketone carbonyl peak in the 13C NMR spectrum (around 200 ppm) or a characteristic peak in the GC-MS chromatogram indicates unreacted 2'-methylacetophenone.
-
Removal Strategy:
-
Column Chromatography: This is a highly effective method for separating the more polar alcohol product from the less polar ketone starting material. A silica (B1680970) gel column with a gradient elution of hexane (B92381) and ethyl acetate (B1210297) is typically successful.
-
Chemical Treatment: The crude product can be treated with a solution of sodium bisulfite, which forms an adduct with the ketone, allowing for its separation from the alcohol.
-
Issue 2: Contamination with Isomeric Alcohols (1-(3-Methylphenyl)ethanol and 1-(4-Methylphenyl)ethanol)
-
Identification: Due to their similar structures, these isomers often co-elute in standard GC or HPLC conditions. High-resolution capillary GC columns or optimized HPLC methods may be required for separation. 1H NMR can be used to detect the presence of these isomers through careful analysis of the aromatic region signals.
-
Removal Strategy:
-
Fractional Distillation under Reduced Pressure: This is the most effective method for separating isomers with slightly different boiling points. Careful control of the vacuum and temperature is crucial for achieving good separation.
-
Preparative HPLC: For high-purity requirements, preparative HPLC can be used to isolate the desired this compound isomer.
-
Issue 3: Residual Solvents Detected
-
Identification: GC-MS with headspace analysis is the standard method for identifying and quantifying residual solvents.[6][7][8][9][10]
-
Removal Strategy:
-
Drying under Vacuum: For volatile solvents, drying the product under high vacuum at a slightly elevated temperature (ensure the temperature is well below the product's boiling point to avoid loss of material) is effective.
-
Azeotropic Distillation: For higher-boiling point solvents, adding a lower-boiling point solvent that forms an azeotrope with the impurity can facilitate its removal through distillation.
-
Experimental Protocols
Protocol 1: Identification of Impurities by GC-MS
-
Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 1 mL of a volatile solvent like dichloromethane (B109758) or ethyl acetate.
-
GC-MS Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of known standards.
Protocol 2: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Use a vacuum pump with a cold trap and a pressure gauge.
-
Procedure:
-
Place the impure this compound in the distillation flask with a magnetic stir bar.
-
Slowly reduce the pressure to the desired level (e.g., 1-5 mmHg).
-
Gently heat the distillation flask while stirring.
-
Collect the fractions at different temperature ranges. The main fraction containing this compound should be collected at its boiling point at the given pressure.
-
Analyze the collected fractions by GC-MS or HPLC to determine their purity.
-
Data Presentation
Table 1: Common Impurities and their Identification Data
| Impurity | Molecular Formula | Molecular Weight ( g/mol ) | Typical GC Retention Time (Relative to Product) | Key Mass Spec Fragments (m/z) |
| 2'-Methylacetophenone | C9H10O | 134.18 | < 1.0 | 119, 91, 43 |
| 1-(3-Methylphenyl)ethanol | C9H12O | 136.19 | ~1.0 | 121, 103, 91, 77 |
| 1-(4-Methylphenyl)ethanol | C9H12O | 136.19 | > 1.0 | 121, 103, 91, 77 |
| 2-Vinyltoluene | C9H10 | 118.18 | < 1.0 | 118, 117, 91 |
Visualizations
Caption: Workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for impurity removal from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. Determination of volatile impurities and ethanol content in ethanol-based hand sanitizers: Compliance and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. shimadzu.com [shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | C9H12O | CID 110953 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Catalyst Deactivation in 1-(2-Methylphenyl)ethanol Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during the synthesis of 1-(2-Methylphenyl)ethanol. Our aim is to equip you with the necessary information to diagnose, prevent, and resolve common issues encountered in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the synthesis of this compound via hydrogenation of 2-methylacetophenone?
A1: The most frequently employed catalysts for the hydrogenation of 2-methylacetophenone to this compound are Ruthenium (Ru) and Palladium (Pd) based catalysts. Ruthenium complexes are often used for asymmetric transfer hydrogenation, yielding chiral alcohols.[1] Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for this type of reduction.[2]
Q2: My reaction is stalling, and the conversion of 2-methylacetophenone has stopped prematurely. What could be the cause?
A2: A stalled reaction is a common indicator of catalyst deactivation. The primary causes of deactivation include catalyst poisoning, formation of inactive catalytic species, and physical fouling of the catalyst surface. It is crucial to identify the root cause to implement the appropriate corrective measures.
Q3: What are the common catalyst poisons I should be aware of in this synthesis?
A3: Catalyst poisons are substances that strongly adsorb to the active sites of the catalyst, rendering them inactive. For both Ruthenium and Palladium catalysts, common poisons include:
-
Sulfur compounds: Even trace amounts of sulfur in the substrate or solvent can severely poison the catalyst.
-
Halides: Halogenated compounds can deactivate the catalyst.
-
Strongly coordinating species: Molecules with lone pairs of electrons, such as amines or phosphines (if not part of the catalyst ligand system), can compete with the substrate for active sites.
-
Carbon monoxide (CO): CO can strongly bind to the metal center and inhibit catalytic activity.
Q4: Can the product, this compound, inhibit the catalyst?
A4: Yes, product inhibition can occur. As the concentration of this compound increases in the reaction mixture, it can adsorb onto the catalyst's active sites, slowing down the reaction rate.
Q5: Is it possible to regenerate a deactivated catalyst?
A5: In many cases, yes. The appropriate regeneration method depends on the cause of deactivation. For instance, coke or carbonaceous deposits can often be removed by controlled oxidation. Poisoning by strongly adsorbed species may sometimes be reversed by washing with specific solvents or by thermal treatment. However, deactivation due to sintering (agglomeration of metal particles at high temperatures) is generally irreversible.[3]
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the synthesis of this compound.
Issue 1: Low or No Catalytic Activity from the Start
| Potential Cause | Troubleshooting Steps |
| Improper Catalyst Activation | Ensure that the catalyst pre-activation procedure, if required, is followed correctly. For many Ruthenium-based catalysts, this involves reaction with a base. |
| Poor Quality of Reagents | Use high-purity, anhydrous solvents and substrates. Impurities in the starting materials can act as catalyst poisons. |
| Presence of Oxygen | For hydrogenation reactions, ensure the system is properly purged with an inert gas (e.g., Argon or Nitrogen) before introducing hydrogen. |
Issue 2: Gradual Loss of Catalytic Activity During the Reaction
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning | - Analyze starting materials and solvents for potential poisons (e.g., sulfur, halides).- Purify the substrate and solvent if impurities are detected. |
| Coke Formation | - Optimize reaction temperature; lower temperatures can reduce coking.- Consider lowering the substrate concentration. |
| Formation of Inactive Catalyst Species | - For homogeneous Ruthenium catalysts, high catalyst concentrations can lead to the formation of inactive dimeric species. Optimize catalyst loading. |
| Product Inhibition | - If product inhibition is suspected, consider running the reaction to a partial conversion and isolating the product before proceeding with a fresh batch of substrate. |
Issue 3: Irreversible Catalyst Deactivation
| Potential Cause | Troubleshooting Steps |
| Sintering | - Avoid excessively high reaction temperatures. Operate within the recommended temperature range for the specific catalyst. Sintering is often irreversible.[3] |
| Leaching of Active Metal | - Ensure the catalyst support is stable under the reaction conditions. Strong acids or bases can cause the active metal to leach from the support. |
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of this compound. Please note that optimal conditions may vary depending on the specific catalyst and experimental setup.
| Catalyst | Substrate | Catalyst Loading | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) |
| [(p-cymene)RuCl2]2 / 2,2′-bibenzimidazole | 2-Methylacetophenone | 1 mol% | 2-Propanol | 130 | N/A (Transfer Hydrogenation) | 12 | 92 |
| Ru(II) Complex | Acetophenone | 0.5 mol% | 2-Propanol | 82 | N/A (Transfer Hydrogenation) | 0.25 | 96 |
| 10% Pd/C | Nitrobenzene/Styrene Oxide | 4 mol% | Methanol | 130 | N/A (Transfer Hydrogenation) | 12 + 8 | 45 (for β-amino alcohol) |
Note: Data for the Pd/C catalyzed reaction is for a tandem synthesis of a β-amino alcohol, which involves the in-situ generation of an amine from a nitroarene followed by reaction with an epoxide. While not a direct synthesis of this compound, it provides an example of Pd/C catalyzed transfer hydrogenation conditions.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound via Transfer Hydrogenation using a Ruthenium Catalyst[1]
Materials:
-
2-Methylacetophenone
-
[(p-cymene)RuCl2]2
-
2,2′-bibenzimidazole
-
Cesium Carbonate (Cs2CO3)
-
2-Propanol (anhydrous)
Procedure:
-
To a reaction vessel, add 2-methylacetophenone (1 mmol), [(p-cymene)RuCl2]2 (6.1 mg, 0.01 mmol, 1 mol%), 2,2′-bibenzimidazole (4.6 mg, 0.02 mmol, 2 mol%), and Cs2CO3 (97.8 mg, 0.3 mmol).
-
Add 3 mL of anhydrous 2-propanol.
-
Heat the mixture at 130 °C for 12 hours.
-
After cooling to room temperature, filter the solid components.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Protocol 2: General Procedure for Regeneration of a Coked Palladium on Carbon (Pd/C) Catalyst
Materials:
-
Deactivated Pd/C catalyst
-
Air or a diluted oxygen/inert gas mixture
-
Hydrogen gas
Procedure:
-
Solvent Removal: After the reaction, carefully filter the Pd/C catalyst from the reaction mixture. Wash the catalyst with a suitable solvent (e.g., the reaction solvent) to remove any residual product and starting material.
-
Drying: Dry the catalyst in an oven at a moderate temperature (e.g., 80-100 °C) under a stream of inert gas (e.g., Nitrogen or Argon) to remove any residual solvent.
-
Controlled Oxidation (Coke Removal):
-
Place the dried, deactivated catalyst in a tube furnace.
-
Initiate a flow of a diluted oxygen mixture (e.g., 1-5% O2 in N2) over the catalyst.
-
Slowly ramp the temperature to the desired oxidation temperature (typically 200-400 °C). Caution: The oxidation of coke is exothermic. A slow heating rate and dilute oxygen stream are crucial to prevent catalyst sintering.
-
Hold at the oxidation temperature until the coke is completely combusted, which can be monitored by analyzing the off-gas for CO2.
-
-
Reduction:
-
After the oxidation step, cool the catalyst to a suitable temperature under an inert gas flow.
-
Switch the gas flow to hydrogen (or a diluted hydrogen mixture).
-
Heat the catalyst to the reduction temperature (typically 150-250 °C) and hold for a specified time (e.g., 1-3 hours) to reduce the palladium oxide back to its active metallic state.
-
-
Cooling and Passivation:
-
Cool the catalyst to room temperature under a hydrogen or inert gas flow.
-
The regenerated catalyst is now ready for reuse.
-
Visualizations
References
Technical Support Center: Scaling Up the Enzymatic Resolution of 1-(2-Methylphenyl)ethanol
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the large-scale enzymatic kinetic resolution of 1-(2-Methylphenyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of enzymatic kinetic resolution for this compound?
A1: Enzymatic kinetic resolution is a technique used to separate a racemic mixture (a 50:50 mix of two enantiomers) of a chiral compound. It utilizes an enzyme, typically a lipase (B570770), that stereoselectively catalyzes a reaction on one enantiomer at a much faster rate than the other.[1] For this compound, a lipase like Candida antarctica lipase B (CALB) is often used to acylate one enantiomer (e.g., the (R)-alcohol) into an ester, leaving the other enantiomer (the (S)-alcohol) largely unreacted.[2] This creates a mixture of an enantioenriched ester and an enantioenriched alcohol, which can then be separated.
Q2: Why is the theoretical maximum yield for a single enantiomer limited to 50% in a standard kinetic resolution?
A2: In a classic kinetic resolution, the two enantiomers of the starting material are treated as separate substrates competing for the enzyme's active site.[3] Since the starting material is a 50:50 racemic mixture, and the process only transforms one of these enantiomers into a product, the maximum amount of that product you can form is 50% of the initial total material.[4] The other 50% remains as the unreacted, slower-reacting enantiomer.
Q3: What are the most critical parameters to control when scaling up this enzymatic resolution?
A3: When scaling up, the most critical parameters to control are:
-
Temperature: Affects both enzyme activity and stability. An optimal temperature must be maintained for consistent performance.[5][6]
-
Solvent: The choice of organic solvent impacts enzyme stability, activity, and enantioselectivity.[7]
-
Substrate and Enzyme Concentration: The ratio of substrate to enzyme affects reaction rate and cost-effectiveness. High substrate concentrations can sometimes lead to inhibition.[8][9]
-
Acyl Donor: The type and concentration of the acyl donor (e.g., vinyl acetate) are crucial. Vinyl esters are often used to drive the reaction to completion by making it irreversible.[8][10]
-
Agitation/Mixing: In larger reactors, inefficient mixing can cause mass transfer limitations, leading to slower reaction rates and inconsistent results.[8]
Q4: What is Dynamic Kinetic Resolution (DKR), and when should it be considered for this process?
A4: Dynamic Kinetic Resolution (DKR) is an advanced technique that overcomes the 50% yield limitation of standard kinetic resolution.[4] It combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. This means the unreacted alcohol is continuously converted back into the racemic mixture, making it available for the enzyme.[11] This process can theoretically achieve a 100% yield of a single, desired enantiomer. DKR should be considered when a yield greater than 50% is essential, but it requires finding a racemization catalyst that is compatible with the enzyme and reaction conditions.[4][11]
Troubleshooting Guide
Issue 1: Low Enantiomeric Excess (ee%) or Poor Enantioselectivity (E-value)
Q: My reaction is proceeding, but the enantiomeric excess (ee%) of both the product and the remaining alcohol is consistently low. What are the likely causes and how can I fix this?
A: Low enantioselectivity is a common problem that can often be traced back to suboptimal reaction conditions or enzyme health.
Possible Causes & Solutions:
-
Suboptimal Temperature: The enzyme's selectivity can be highly temperature-dependent. Running the reaction at a temperature outside the optimal range can decrease enantioselectivity.
-
Solution: Perform small-scale experiments at various temperatures (e.g., 20°C, 30°C, 40°C) to identify the optimal temperature for your specific enzyme and substrate system.[5]
-
-
Incorrect Solvent Choice: The solvent significantly influences enzyme conformation and, consequently, its activity and selectivity. Hydrophilic solvents can strip essential water from the enzyme, leading to denaturation.[7]
-
Solution: Switch to a more hydrophobic, non-polar solvent like n-hexane or n-heptane, which are generally known to maintain high enzyme activity and selectivity.[8] Avoid highly polar or hydrophilic solvents unless the enzyme is specifically engineered for them.
-
-
Enzyme Deactivation or Low-Quality Enzyme: The enzyme may have lost activity due to improper storage, handling, or contamination.[12]
-
Solution: Verify the activity of your enzyme batch using a standard assay. Ensure it is stored under the recommended conditions. If possible, source a fresh batch of high-quality, immobilized lipase such as Novozym 435, which is known for its stability.[8]
-
-
Reaction Time: Stopping the reaction too early or letting it run for too long can affect the final ee%.
-
Solution: Monitor the reaction over time by taking samples at regular intervals. Analyze both the conversion rate and the ee% of the substrate and product to determine the optimal endpoint where high ee% is achieved without significant loss of yield.[4]
-
Issue 2: Slow Reaction Rate or Stalled Reaction at Scale
Q: The reaction was efficient in my lab-scale experiments (100 mL), but it is extremely slow or stalls completely in our pilot reactor (20 L). What's going on?
A: This is a classic scale-up challenge, often related to physical rather than chemical factors.
Possible Causes & Solutions:
-
Mass Transfer Limitations: In a larger vessel, inadequate mixing can lead to poor diffusion of the substrate to the surface of the immobilized enzyme, becoming the rate-limiting step.
-
Solution: Increase the agitation speed. However, be cautious of excessive shear stress, which can damage the immobilized enzyme beads. Consider optimizing the impeller design (e.g., using a pitched-blade turbine) to improve bulk mixing without creating high-shear zones.
-
-
Product Inhibition: As the product (the acetylated ester) accumulates, it can act as a dead-end inhibitor, binding to the enzyme's active site and slowing down the reaction.[10]
-
Solution: While difficult to avoid completely in a batch process, understanding the kinetics can help. If severe, consider process modifications like in-situ product removal, although this adds significant complexity.
-
-
Enzyme Deactivation by Co-Solvent or Temperature Gradients: Large reactors can have "hot spots" or poor solvent distribution, leading to localized enzyme deactivation.[7][13]
-
Solution: Ensure the reactor's heating/cooling jacket is functioning correctly and that mixing is sufficient to maintain a homogenous temperature and solvent mixture throughout the vessel.
-
-
Low Enzyme Concentration: The ratio of enzyme to substrate may be too low at the larger scale.
-
Solution: While increasing enzyme loading is a straightforward fix, it directly impacts cost. First, ensure all other parameters (mixing, temperature) are optimized before increasing the amount of enzyme.[9]
-
Issue 3: Low Yield of the Unreacted (S)-Alcohol Despite High ee%
Q: I have successfully achieved >99% ee for the remaining (S)-1-(2-Methylphenyl)ethanol, but my isolated yield is only 30%. How can I improve the yield?
A: This scenario highlights the inherent trade-off in kinetic resolutions. To achieve very high ee% for the unreacted substrate, the conversion must be pushed significantly beyond 50%, which necessarily reduces the amount of that substrate remaining.[4]
Solutions:
-
Optimize Reaction Endpoint: The key is to stop the reaction at the optimal point that balances high ee% with acceptable yield.
-
Action: Create a time-course study. Plot both the ee% of the starting material and its yield (as a percentage of the theoretical maximum of 50%) against reaction time. Choose the time point that provides the best compromise for your specific requirements.
-
-
Consider Dynamic Kinetic Resolution (DKR): If a yield greater than 50% of a single enantiomer is required, DKR is the most effective but more complex solution.[4]
-
Action: This requires introducing a catalyst that can racemize the unreacted (S)-alcohol back to a racemic mixture in situ, allowing the enzyme to continue converting the (R)-enantiomer. Ruthenium-based catalysts are often used for this purpose, but compatibility with the lipase must be thoroughly validated.[11]
-
Data Presentation
The following tables summarize the impact of various parameters on the enzymatic resolution of aryl alcohols, based on trends reported in the literature.
Table 1: Influence of Organic Solvent on Lipase-Catalyzed Resolution
| Solvent | Log P Value | Typical Outcome on Enantioselectivity (E-value) | Reference |
| n-Hexane | 3.9 | High | [8] |
| Toluene | 2.7 | High | [14] |
| Methyl tert-butyl ether (MTBE) | 1.3 | Moderate to High | [14][15] |
| Acetonitrile | -0.3 | Low to Moderate (Can be denaturing) | [13] |
| Acetone | -0.2 | Low (Often causes enzyme deactivation) | [13] |
Table 2: General Effect of Temperature on Kinetic Resolution
| Temperature | Reaction Rate | Enzyme Stability | Enantioselectivity (E-value) | Reference |
| Low (e.g., 20-30°C) | Slower | High | Often Higher | [1][5] |
| Moderate (e.g., 40-50°C) | Faster | Moderate | May Decrease Slightly | [5][14] |
| High (e.g., >60°C) | Very Fast | Low (Risk of Denaturation) | Often Significantly Lower | [6][16] |
Experimental Protocols
Protocol: Lipase-Catalyzed Kinetic Resolution of this compound
This protocol provides a general methodology for a lab-scale reaction. Parameters should be optimized for scale-up.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Vinyl Acetate (B1210297) (Acyl Donor)
-
n-Hexane (Solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
-
Reaction vessel with magnetic stirring and temperature control
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add racemic this compound (e.g., 10 mmol).
-
Solvent and Reagents: Add n-hexane (e.g., 100 mL) to dissolve the alcohol. Add vinyl acetate (e.g., 20 mmol, 2.0 equivalents).
-
Enzyme Addition: Add the immobilized lipase (e.g., 20 mg per mmol of substrate; 200 mg).[17]
-
Reaction: Stir the mixture at a constant temperature (e.g., 40°C).
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2-4 hours). Quench the aliquot by filtering out the enzyme and analyze it using chiral Gas Chromatography (GC) or HPLC to determine the conversion and enantiomeric excess of the substrate and product.[8][17]
-
Workup: Once the desired conversion/ee% is reached (typically around 50% conversion), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and stored for reuse.
-
Separation: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of (S)-1-(2-Methylphenyl)ethanol and the (R)-acetate can be separated by column chromatography.[18]
Visualizations
Diagrams of Workflows and Logic
Caption: General workflow for the enzymatic kinetic resolution of this compound.
Caption: Troubleshooting workflow for low enantiomeric excess (ee%).
Caption: Comparison of Kinetic Resolution (KR) vs. Dynamic Kinetic Resolution (DKR).
References
- 1. jocpr.com [jocpr.com]
- 2. Enzymatic synthesis of enantiopure alcohols: current state and perspectives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09004A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. monash.edu [monash.edu]
- 7. benchchem.com [benchchem.com]
- 8. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol in nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. edepot.wur.nl [edepot.wur.nl]
- 14. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate [mdpi.com]
- 15. re.public.polimi.it [re.public.polimi.it]
- 16. Microwave Assisted Enzymatic Kinetic Resolution of (±)-1-Phenyl-2-propyn-1-ol in Nonaqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Byproduct Formation in the Reduction of 2-Acetyltoluene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and minimizing byproduct formation during the reduction of 2-acetyltoluene to 1-(o-tolyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing 2-acetyltoluene to 1-(o-tolyl)ethanol?
A1: The most common laboratory methods for the reduction of 2-acetyltoluene include the use of hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation, using catalysts like Raney Nickel, palladium, or ruthenium, is also a widely used method, particularly in industrial settings.[1] Biocatalytic reductions using enzymes or whole-cell systems are emerging as environmentally friendly alternatives.[2]
Q2: What are the primary byproducts to expect in the reduction of 2-acetyltoluene?
A2: The primary byproducts depend on the reducing agent and reaction conditions. Common byproducts include:
-
Unreacted 2-acetyltoluene: This is often due to incomplete reaction.
-
Over-reduction product (2-ethyltoluene): This can occur with more powerful reducing agents or under harsh reaction conditions, such as with some ruthenium catalysts designed for deoxygenation.[3]
-
Di(1-(o-tolyl)ethyl) ether: This can form under acidic workup conditions or at elevated temperatures where the product alcohol undergoes dehydration and etherification.
-
Borate (B1201080) esters: In the case of NaBH₄ reductions in alcoholic solvents, borate esters are formed as intermediates, which need to be hydrolyzed during workup.[4]
Q3: How can I monitor the progress of the reduction reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC analysis, a spot of the reaction mixture is compared with a spot of the starting material (2-acetyltoluene). The disappearance of the starting material spot and the appearance of a new, more polar spot (the alcohol product) indicates the reaction is proceeding. GC analysis provides a more quantitative measure of the conversion of the starting material to the product.
Q4: What is the difference in reactivity between NaBH₄ and LiAlH₄ for this reduction?
A4: Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent than sodium borohydride (NaBH₄).[5] LiAlH₄ will readily reduce ketones, as well as esters, carboxylic acids, and amides. NaBH₄ is a milder reducing agent and is more selective for aldehydes and ketones.[6] Due to its high reactivity, LiAlH₄ reactions must be carried out in anhydrous aprotic solvents (like diethyl ether or THF) and require a careful workup procedure to quench the excess reagent.[5] NaBH₄ can be used in protic solvents like methanol (B129727) and ethanol.[7]
Troubleshooting Guide
Issue 1: Incomplete Reaction or Low Yield of 1-(o-tolyl)ethanol
Question: My reaction has stalled, and I have a significant amount of unreacted 2-acetyltoluene. What could be the cause?
Answer: Several factors could lead to an incomplete reaction:
-
Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. For NaBH₄, although stoichiometrically 1 equivalent can reduce 4 equivalents of ketone, it is common practice to use a 1.5 to 2-fold molar excess to account for any reaction with the solvent or decomposition.
-
Inactive Reducing Agent: Hydride reducing agents can decompose upon exposure to moisture. Use freshly opened or properly stored reagents. The quality of LiAlH₄ is particularly critical.
-
Low Reaction Temperature: While initial cooling is often necessary to control the exotherm, the reaction may require warming to room temperature or even gentle heating to go to completion.
-
Poor Solubility: Ensure your starting material is fully dissolved in the reaction solvent. If solubility is an issue, you may need to choose a different solvent system.
Issue 2: Formation of Significant Amounts of 2-Ethyltoluene (Over-reduction)
Question: My product mixture contains a noticeable amount of 2-ethyltoluene. How can I prevent this?
Answer: Over-reduction to the corresponding alkane is more likely with stronger reducing agents and harsher conditions.
-
Choice of Reducing Agent: Avoid using overly harsh reducing agents if you are targeting the alcohol. For catalytic hydrogenation, the choice of catalyst and reaction conditions (temperature, pressure) is critical. Some ruthenium catalysts are specifically designed for deoxygenation.[3]
-
Reaction Conditions: For catalytic hydrogenation, lower hydrogen pressure and temperature will favor the formation of the alcohol. With LiAlH₄, using lower temperatures and avoiding prolonged reaction times can help minimize over-reduction. NaBH₄ is generally less prone to causing over-reduction of aryl ketones.
Issue 3: Presence of an Unknown, Less Polar Impurity
Question: I observe an unknown, less polar byproduct in my TLC or GC analysis. What might it be and how can I avoid it?
Answer: A less polar byproduct could be the di(1-(o-tolyl)ethyl) ether.
-
Workup Conditions: Avoid strongly acidic conditions during the workup, as this can promote the dehydration of the product alcohol to form a carbocation, which can then be trapped by another molecule of the alcohol to form an ether. Use a mild acid or a buffered solution for quenching if necessary.
-
Reaction Temperature: High reaction temperatures can also favor elimination and ether formation. Maintain a controlled temperature throughout the reaction.
Quantitative Data on the Reduction of 2-Acetyltoluene
The following tables summarize typical yields and byproduct information for different reduction methods. Note that the exact yields and byproduct profiles can vary significantly based on the specific reaction conditions.
Table 1: Reduction of 2-Acetyltoluene with Hydride Agents
| Reducing Agent | Solvent | Typical Yield of 1-(o-tolyl)ethanol | Key Byproducts | Notes |
| NaBH₄ | Methanol/Ethanol | 85-95% | Unreacted starting material, borate esters | A mild and selective method.[7] |
| LiAlH₄ | Diethyl ether/THF | 90-98% | 2-ethyltoluene (minor) | Highly reactive; requires anhydrous conditions.[5] |
Note: The data for NaBH₄ and LiAlH₄ are typical yields for ketone reductions and should be considered as a general guideline for 2-acetyltoluene.
Table 2: Catalytic Transfer Hydrogenation of 2-Methylacetophenone
| Catalyst | Hydrogen Source | Base | Temperature | Yield of 1-(o-tolyl)ethanol | Reference |
| [(p-cymene)RuCl₂]₂ / 2,2'-bibenzimidazole | 2-propanol | Cs₂CO₃ | 130 °C | 89% | [1] |
Experimental Protocols
Protocol 1: Reduction of 2-Acetyltoluene with Sodium Borohydride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetyltoluene (1 equivalent) in methanol. Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. Control the rate of addition to maintain the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 1-2 hours).
-
Workup: Cool the reaction mixture in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution. Remove the methanol under reduced pressure.
-
Extraction: Add water to the residue and extract the product with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude 1-(o-tolyl)ethanol. The product can be further purified by column chromatography or distillation if necessary.
Protocol 2: Reduction of 2-Acetyltoluene with Lithium Aluminum Hydride
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Addition of Substrate: Dissolve 2-acetyltoluene (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC or GC.
-
Workup (Fieser Method): Cool the reaction to 0 °C and cautiously add water (x mL, where x is the mass of LiAlH₄ in grams), followed by 15% aqueous NaOH (x mL), and then water (3x mL). Stir the mixture vigorously until a white precipitate forms.
-
Isolation: Filter the solid and wash it thoroughly with diethyl ether. Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.
Visualizations
References
- 1. webofproceedings.org [webofproceedings.org]
- 2. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Ruthenium(ii)-catalyzed deoxygenation of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The reduction of substituted acetophenones by sodium borohydride (1966) | K. Bowden | 39 Citations [scispace.com]
- 6. youtube.com [youtube.com]
- 7. ias.ac.in [ias.ac.in]
Validation & Comparative
A Comparative Guide to Chiral Catalysts for the Synthesis of 1-(2-Methylphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of catalyst performance and experimental protocols for the asymmetric synthesis of a key chiral alcohol.
The enantioselective synthesis of 1-(2-methylphenyl)ethanol is a critical transformation in the production of various chiral compounds, including active pharmaceutical ingredients. The choice of a chiral catalyst is paramount to achieving high enantiomeric purity and yield. This guide provides an objective comparison of three prominent classes of chiral catalysts for the asymmetric reduction of 2'-methylacetophenone (B146604) to this compound: Ruthenium-based catalysts, oxazaborolidine (CBS) catalysts, and biocatalysts.
Performance Comparison of Chiral Catalysts
The selection of an optimal catalyst for the synthesis of this compound depends on a variety of factors, including the desired enantiomeric excess (ee%), chemical yield, reaction time, and operating temperature. The following table summarizes the performance of representative catalysts from each class in the asymmetric reduction of 2'-methylacetophenone.
| Catalyst Type | Catalyst/Biocatalyst | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| Ruthenium-based | (R,R)-TsDPEN-Ru(II) | HCOOH/NEt₃ | Acetonitrile (B52724) | 28 | 12 | >95 | 98 (R) |
| Oxazaborolidine | (R)-Methyl-CBS | BH₃·SMe₂ | THF | -20 | 1 | 95 | 96 (S) |
| Biocatalyst | Lactobacillus kefir | Isopropanol (B130326) (co-solvent) | Phosphate (B84403) Buffer | 30 | 24 | >99 | >99 (S) |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using each of the compared catalysts are provided below.
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
This protocol utilizes a Noyori-type ruthenium catalyst for the asymmetric transfer hydrogenation of 2'-methylacetophenone.
Materials:
-
[(p-cymene)RuCl₂]₂
-
(R,R)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
2'-methylacetophenone
-
Formic acid (HCOOH)
-
Triethylamine (B128534) (NEt₃)
-
Anhydrous acetonitrile
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, a Schlenk flask is charged with [(p-cymene)RuCl₂]₂ (0.005 mmol) and (R,R)-TsDPEN (0.011 mmol).
-
Anhydrous acetonitrile (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst complex.
-
A 5:2 mixture of formic acid and triethylamine (2 mL) is added to the flask.
-
2'-methylacetophenone (1 mmol) is then added to the reaction mixture.
-
The reaction is stirred at 28°C for 12 hours and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is quenched with water and extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford this compound.
-
The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or GC.
Oxazaborolidine (CBS) Catalyzed Asymmetric Reduction
This method employs a Corey-Bakshi-Shibata (CBS) catalyst for the enantioselective reduction of 2'-methylacetophenone with borane.[1][2][3]
Materials:
-
(R)-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂)
-
2'-methylacetophenone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with (R)-Methyl-CBS-oxazaborolidine (0.1 mmol, 10 mol%).
-
Anhydrous THF (5 mL) is added, and the solution is cooled to -20°C in a cryostat.
-
Borane-dimethyl sulfide complex (0.6 mmol) is added dropwise to the catalyst solution.
-
A solution of 2'-methylacetophenone (1 mmol) in anhydrous THF (2 mL) is added dropwise over 30 minutes.
-
The reaction is stirred at -20°C for 1 hour, with progress monitored by TLC.
-
Once the reaction is complete, it is carefully quenched by the slow addition of methanol (2 mL) at -20°C.
-
The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The product is purified by flash column chromatography.
-
Enantiomeric excess is determined by chiral HPLC or GC.
Biocatalytic Reduction Using Lactobacillus kefir
This protocol utilizes whole cells of Lactobacillus kefir for the asymmetric reduction of 2'-methylacetophenone.[4][5]
Materials:
-
Lactobacillus kefir cells (lyophilized or as a fresh culture)
-
2'-methylacetophenone
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Glucose (as a co-substrate for cofactor regeneration)
-
Isopropanol (as a co-solvent to improve substrate solubility)
-
Ethyl acetate (B1210297)
-
Standard laboratory glassware for microbiological and chemical work
Procedure:
-
Lactobacillus kefir cells are cultured in an appropriate growth medium or reconstituted from a lyophilized powder in phosphate buffer.
-
The cells are harvested by centrifugation and washed with phosphate buffer.
-
In a reaction vessel, the cell pellet is resuspended in phosphate buffer containing glucose (e.g., 5 g/L).
-
A solution of 2'-methylacetophenone in isopropanol (e.g., 10% v/v of the total reaction volume) is added to the cell suspension to a final substrate concentration of, for example, 10 mM.
-
The reaction mixture is incubated at 30°C on an orbital shaker (e.g., 150 rpm) for 24 hours.
-
Reaction progress and conversion are monitored by taking aliquots at different time intervals and analyzing them by GC.
-
After completion, the reaction mixture is extracted with ethyl acetate (3 x V_reaction).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude this compound is purified by column chromatography.
-
The enantiomeric excess is determined by chiral GC analysis.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the synthesis and the catalytic cycles, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Simplified catalytic cycles for the asymmetric reduction of a ketone.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of 1-(2-Methylphenyl)ethanol compared to pseudoephedrine as a chiral auxiliary
For researchers, scientists, and drug development professionals navigating the landscape of asymmetric synthesis, the selection of an effective chiral auxiliary is a critical decision. Among the myriad of options, (1R,2R)- or (1S,2S)-pseudoephedrine has long stood as a reliable and cost-effective choice, particularly for the stereocontrolled alkylation of enolates. While the exploration of novel chiral auxiliaries is a continuous effort, a comprehensive understanding of established reagents provides a valuable benchmark. This guide offers an in-depth look at the performance of pseudoephedrine, supported by experimental data and detailed protocols, to inform its application in modern synthetic chemistry.
While a direct comparative guide to the performance of 1-(2-Methylphenyl)ethanol versus pseudoephedrine as a chiral auxiliary is limited by the sparse application of the former in the peer-reviewed literature, the extensive data available for pseudoephedrine allows for a thorough evaluation of its capabilities. This guide will focus on the well-documented utility of pseudoephedrine in asymmetric alkylation reactions.
Performance in Asymmetric Alkylation
Pseudoephedrine amides are renowned for their ability to direct the diastereoselective alkylation of their corresponding enolates.[1] The high levels of stereocontrol are attributed to a rigid chelated intermediate formed upon deprotonation, which effectively shields one face of the enolate, directing the approach of the electrophile.[2][3] The diastereoselectivity of these reactions is consistently high, often exceeding 99% diastereomeric excess (d.e.).[4]
| Electrophile | Substrate (Pseudoephedrine Amide) | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Benzyl bromide | Propionamide | >99% | 90% | [1][4] |
| n-Butyl iodide | Propionamide | >99% | 80% | [1][4] |
| Allyl iodide | Propionamide | >99% | 88% | [4] |
| (2-Iodoethyl)benzene | Propionamide | >99% | 85% | [1] |
| tert-Butyl bromoacetate | Propionamide | 98% | 78% | [1] |
Experimental Protocols
General Procedure for Diastereoselective Alkylation of Pseudoephedrine Amides
A robust and commonly employed protocol for the asymmetric alkylation of pseudoephedrine amides involves the use of lithium diisopropylamide (LDA) as the base and the crucial addition of anhydrous lithium chloride (LiCl).[1][5] LiCl is believed to break up enolate aggregates, leading to a more reactive and selective monomeric species.[5]
1. Amide Formation:
-
(1S,2S)-(+)-Pseudoephedrine is suspended in anhydrous tetrahydrofuran (B95107) (THF).
-
n-Butyllithium (1.05 equivalents) is added at 0 °C, and the mixture is stirred for 15 minutes.
-
The desired acyl chloride (1.1 equivalents) is then added, and the reaction is stirred at 0 °C for 30 minutes before quenching with water. The pseudoephedrine amide is then extracted and purified.[6]
2. Enolate Formation and Alkylation:
-
A flame-dried flask under an inert atmosphere is charged with the pseudoephedrine amide and anhydrous lithium chloride (~6 equivalents).[7]
-
Anhydrous THF is added to form a slurry, which is then cooled (typically to -78 °C or 0 °C).[7]
-
A solution of LDA (~2.0 equivalents) in THF is added dropwise to the cooled slurry and stirred for 15-60 minutes to ensure complete enolate formation.[7]
-
The electrophile (~1.5-2.5 equivalents) is then added to the enolate solution.[7]
-
The reaction progress is monitored by thin-layer chromatography (TLC).[7]
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is then extracted, dried, and purified.[8]
Cleavage of the Pseudoephedrine Auxiliary
A key advantage of using pseudoephedrine as a chiral auxiliary is the variety of methods available for its removal, allowing for the synthesis of a range of chiral products.[9] The auxiliary can also be recovered and reused.[10]
Cleavage to Carboxylic Acids
Acidic Hydrolysis:
-
The alkylated pseudoephedrine amide is dissolved in dioxane.
-
An equal volume of 9-18 N aqueous sulfuric acid is added.
-
The mixture is heated to reflux (100-110 °C) for 12-24 hours.[11]
-
After cooling, the carboxylic acid is extracted, and the pseudoephedrine can be recovered from the aqueous layer.[8]
Basic Hydrolysis:
-
The pseudoephedrine amide is dissolved in a mixture of methanol, tert-butyl alcohol, and water.
-
Sodium hydroxide (B78521) (5-8 equivalents) is added, and the mixture is refluxed for 12-24 hours.[8]
-
After cooling and removal of organic solvents, the carboxylic acid is isolated.[8]
Cleavage to Primary Alcohols
Reductive Cleavage:
-
A solution of the pseudoephedrine amide in anhydrous THF is added dropwise to a suspension of lithium aluminum hydride (LiAlH₄) in THF at 0 °C.[8]
-
The reaction is stirred at room temperature or refluxed until completion.
-
A standard Fieser workup (sequential addition of water, 15% aqueous NaOH, and water) is performed to quench the reaction and isolate the primary alcohol.[8]
Cleavage to Ketones
Addition of Organometallic Reagents:
-
A solution of the alkylated pseudoephedrine amide in anhydrous THF is cooled to -78 °C.
-
An organolithium or Grignard reagent (2-3 equivalents) is added dropwise.[8]
-
The reaction is stirred at -78 °C for several hours and then quenched with saturated aqueous ammonium chloride.
-
The resulting ketone is isolated through extraction and purification.[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Thesis | Probing the mechanism of diastereoselectivity of pseudoephedrine amide enolate alkylations | ID: 5m60qs02z | STAX [stax.strath.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of Candida antarctica Lipase B and Pseudomonas cepacia Lipase for the Kinetic Resolution of 1-(o-Tolyl)ethanol
In the pursuit of enantiomerically pure chiral alcohols, which are pivotal building blocks in the pharmaceutical and fine chemical industries, enzymatic kinetic resolution stands out as a highly efficient and selective method. This guide provides a comparative overview of two of the most widely utilized lipases, Candida antarctica lipase (B570770) B (CALB) and Pseudomonas cepacia lipase (PCL), for the kinetic resolution of 1-(o-Tolyl)ethanol. Due to a lack of direct comparative studies on 1-(o-Tolyl)ethanol, this guide leverages experimental data from the structurally analogous substrate, 1-phenylethanol (B42297), to draw insightful parallels and predictions.
Performance Comparison: CALB vs. PCL
Both CALB, often used in its immobilized form as Novozym® 435, and PCL have demonstrated exceptional capabilities in the kinetic resolution of secondary aromatic alcohols. The key performance indicators for such resolutions are the enantiomeric excess of the substrate (ees) and product (eep), the conversion rate (c), and the enantioselectivity (E value).
A summary of the performance of both enzymes in the resolution of 1-phenylethanol is presented below:
| Enzyme | Substrate | Acyl Donor | Solvent | Temp. (°C) | Time | Conversion (c) | ees (%) | eep (%) | E Value |
| Immobilized PCL | rac-1-phenylethanol | - | - | - | 1 h | 50% | >99 | >99 | >200 |
| CALB (Novozym® 435) | (R,S)-1-phenylethanol | Vinyl acetate (B1210297) | n-hexane | 42 | 75 min | ~50% | 100 | - | High |
| Immobilized Burkholderia cepacia Lipase * | 1-(p-tolyl)ethanol | Vinyl acetate | MTBE | 40 | - | - | - | - | - |
Note: Data for PCL with 1-(p-tolyl)ethanol is included to provide insight into its potential performance with a closely related substrate.
From the available data on 1-phenylethanol, both enzymes exhibit high enantioselectivity, achieving excellent enantiomeric excesses at approximately 50% conversion, which is the theoretical maximum for a kinetic resolution. Immobilized PCL demonstrates remarkable efficiency, reaching over 99% ee for both substrate and product within just one hour.[1] CALB also shows high performance, achieving 100% ees in a relatively short timeframe of 75 minutes.
However, a critical consideration for the resolution of 1-(o-Tolyl)ethanol is the steric hindrance posed by the ortho-methyl group. Studies on the kinetic resolution of ortho-substituted aryltrimethylsilyl chiral alcohols using PCL have indicated that the reaction did not proceed under conditions that were successful for the meta- and para-isomers. This suggests that the active site of PCL may be more sterically hindered, potentially posing a challenge for the bulkier 1-(o-Tolyl)ethanol. CALB, in some instances, has shown greater tolerance for sterically demanding substrates.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon scientific findings. Below are representative protocols for the kinetic resolution of secondary aromatic alcohols using immobilized PCL and CALB.
Kinetic Resolution with Immobilized Pseudomonas cepacia Lipase (Adapted for 1-(o-Tolyl)ethanol)
This protocol is adapted from a general procedure for the kinetic resolution of secondary alcohols using immobilized Burkholderia cepacia lipase.
-
Reaction Setup: In a dry 10 mL glass-stoppered tube, add 0.5 mmol of racemic 1-(o-Tolyl)ethanol and 3 mL of methyl tert-butyl ether (MTBE).
-
Acyl Donor Addition: After gentle stirring to dissolve the substrate, add 2 mmol (4 equivalents) of vinyl acetate.
-
Enzyme Addition: Initiate the reaction by adding 20 mg of immobilized Pseudomonas cepacia lipase.
-
Incubation: Place the reaction mixture in an orbital shaker at 150 rpm and maintain the temperature at 40°C.
-
Monitoring and Analysis: Monitor the reaction progress by periodically taking samples and analyzing them using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess of the remaining substrate and the formed product, as well as the conversion rate.
Kinetic Resolution with Immobilized Candida antarctica Lipase B (Novozym® 435)
This protocol is based on the optimized conditions for the kinetic resolution of (R,S)-1-phenylethanol.
-
Reaction Mixture: In a 25 mL sealed glass bioreactor, dissolve 240 mM of (R,S)-1-(o-Tolyl)ethanol in n-hexane.
-
Acyl Donor and Biocatalyst: Add vinyl acetate (typically 1.5 to 3 equivalents of the substrate) and 11 mg/mL of immobilized Candida antarctica lipase B (Novozym® 435). The total reaction volume is typically 5 mL.
-
Reaction Conditions: Perform the reaction at 42°C with a stirring rate of 200-400 rpm.
-
Work-up: After the desired reaction time (e.g., 75 minutes), stop the reaction by filtering off the enzyme. The solvent can then be removed under vacuum.
-
Analysis: Analyze the resulting mixture of the unreacted alcohol and the formed ester by chiral HPLC or GC to determine ees, eep, and conversion.
Experimental Workflow Visualization
The logical flow of a typical enzymatic kinetic resolution experiment is depicted in the following diagram.
Conclusion
Both Candida antarctica lipase B and Pseudomonas cepacia lipase are highly effective biocatalysts for the kinetic resolution of secondary aromatic alcohols. While direct comparative data for 1-(o-Tolyl)ethanol is not available, studies on the model substrate 1-phenylethanol indicate that both enzymes can achieve excellent enantioselectivity. A key differentiating factor may be the steric tolerance of the active site, with preliminary evidence suggesting that PCL might be more sensitive to the ortho-substituent on the aromatic ring.
For researchers and drug development professionals, the choice between CALB and PCL for the resolution of 1-(o-Tolyl)ethanol will likely depend on empirical screening. The provided experimental protocols offer a solid starting point for such investigations. The high enantioselectivity and operational stability of both enzymes, particularly in their immobilized forms, make them valuable tools in the synthesis of chiral intermediates. Further studies directly comparing these two lipases with 1-(o-Tolyl)ethanol as the substrate would be highly beneficial to the scientific community.
References
Comparative Guide to the Validation of 1-(2-Methylphenyl)ethanol Purity and Enantiomeric Excess by Chiral HPLC
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of chiral compounds is a critical quality attribute in the pharmaceutical industry, as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. 1-(2-Methylphenyl)ethanol is a chiral alcohol intermediate used in the synthesis of various pharmaceutical agents. Ensuring its chemical purity and, more importantly, its enantiomeric excess (e.e.), is paramount. High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (CSP) is a powerful and widely adopted technique for this purpose, offering high resolution and accurate quantification.[1][2]
This guide provides an objective comparison of chiral HPLC with other analytical techniques and presents a detailed framework for the validation of a chiral HPLC method for this compound, complete with supporting experimental protocols and data.
Comparison of Analytical Techniques
While chiral HPLC is often the gold standard, other techniques can also be employed for purity and enantiomeric excess determination. The choice depends on factors like sample volatility, available instrumentation, and the specific information required.[3][4]
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a mobile phase and a solid chiral stationary phase (CSP).[1] | Differential partitioning of volatile enantiomers between a carrier gas and a liquid or solid chiral stationary phase.[3] | Chemical shift non-equivalence is induced in enantiomers by adding a chiral solvating or derivatizing agent (e.g., Mosher's acid).[3][4] |
| Information Provided | Quantitative purity (%), enantiomeric excess (e.e., %), retention times. | Quantitative purity (%), enantiomeric excess (e.e., %), retention times. | Enantiomeric excess (e.e., %), structural confirmation, detection of non-chiral impurities. |
| Primary Use Case | Gold standard for quantitative e.e. determination for a wide range of non-volatile and semi-volatile compounds.[3] | Analysis of volatile and thermally stable chiral compounds.[3] | Rapid e.e. determination without chromatographic separation; structural elucidation. |
| Advantages | - High resolution and accuracy- Broad applicability- Well-established and robust- Non-destructive (sample can be collected post-detection) | - High efficiency and speed for volatile analytes- High sensitivity (especially with MS detection) | - Rapid analysis time- Provides structural information- No separation required |
| Limitations | - Higher solvent consumption compared to GC/SFC- Method development can be time-consuming[5] | - Limited to volatile and thermally stable compounds- Derivatization is often required for polar molecules like alcohols, adding a process step[4] | - Lower sensitivity and accuracy compared to chromatography- Chiral agents can be expensive and may interfere with the sample |
Validation of Chiral HPLC Method for this compound
Method validation ensures that the analytical procedure is suitable for its intended purpose. The following table summarizes key validation parameters with expected performance data for a typical chiral HPLC method.[6][7]
| Validation Parameter | Method | Acceptance Criteria | Hypothetical Result for this compound |
| Specificity | Inject individual enantiomers, racemate, and placebo to demonstrate separation and lack of interference. | Baseline resolution (Rs > 1.5) between enantiomers. No co-eluting peaks at the retention time of the analytes. | Rs = 2.5 between (R)- and (S)-enantiomers. No interference from process impurities. |
| Linearity | Analyze a series of solutions with known concentrations of the minor enantiomer in the presence of the major enantiomer. | Correlation coefficient (R²) ≥ 0.999 | R² = 0.9995 over a range of 0.1% to 2.0% of the minor enantiomer. |
| Accuracy (Recovery) | Spike the sample with known amounts of the minor enantiomer at different concentration levels (e.g., 50%, 100%, 150% of the target limit). | Mean recovery between 98.0% and 102.0%. | Mean recovery of 99.5% to 101.2%. |
| Precision (Repeatability) | Perform multiple injections (n=6) of the same sample on the same day. | Relative Standard Deviation (RSD) ≤ 2.0%. | RSD = 0.8% for peak area of the minor enantiomer. |
| Precision (Intermediate) | Repeat the analysis on a different day with a different analyst or on a different instrument. | Relative Standard Deviation (RSD) ≤ 3.0%. | RSD = 1.5% for peak area of the minor enantiomer. |
| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (S/N ≈ 3). | Reportable value. | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | Determined based on signal-to-noise ratio (S/N ≈ 10). | Reportable value with acceptable precision and accuracy. | 0.03 µg/mL |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). | Resolution (Rs) remains > 1.5. RSD of results ≤ 5.0%. | The method is robust within the tested parameter ranges. |
Experimental Protocols
Chiral HPLC Method for this compound
This protocol describes a direct method using a chiral stationary phase, which is generally preferred for its simplicity as it avoids derivatization.[1]
A. Instrumentation and Materials
-
HPLC system with a UV detector.
-
Chiral Stationary Phase: Polysaccharide-based column, e.g., Daicel Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) (250 x 4.6 mm, 5 µm).
-
HPLC grade n-Hexane.
-
HPLC grade Isopropanol (IPA).
-
Trifluoroacetic Acid (TFA).
-
Reference standards for racemic, (R)-, and (S)-1-(2-Methylphenyl)ethanol.
B. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of n-Hexane, Isopropanol, and TFA in a ratio of 95:5:0.1 (v/v/v). Degas the mobile phase using sonication or vacuum filtration before use.
-
Standard Solution (Racemate): Accurately weigh and dissolve approximately 10 mg of racemic this compound in the mobile phase to prepare a 10 mL solution (concentration ≈ 1 mg/mL).
-
Sample Solution: Prepare the sample to be tested at a similar concentration (≈ 1 mg/mL) using the mobile phase as the diluent. Filter the solution through a 0.45 µm syringe filter before injection.[8]
C. Chromatographic Conditions
-
Column: Chiralpak® IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane:Isopropanol:TFA (95:5:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm[8]
-
Injection Volume: 10 µL
D. Data Analysis
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times (t₁) and (t₂) and the elution order of the two enantiomers.
-
Inject the sample solution.
-
Integrate the peak areas (A₁) and (A₂) corresponding to the two enantiomers.
-
Calculate the Enantiomeric Excess (% e.e.) using the following formula: % e.e. = [(A_major - A_minor) / (A_major + A_minor)] x 100 Where A_major is the area of the major enantiomer peak and A_minor is the area of the minor enantiomer peak.
-
Calculate chemical purity by the area normalization method, assuming all components have a similar response factor at the detection wavelength.
Alternative Method: Chiral GC Protocol (Brief)
For comparison, this protocol outlines the general steps for analysis by Gas Chromatography.
A. Instrumentation and Derivatization
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral Capillary Column: e.g., a cyclodextrin-based column.
-
Derivatization is typically required to increase volatility. A common procedure is trifluoroacetylation: Dissolve ~1 mg of the sample in 1 mL of dichloromethane (B109758) and add 100 µL of trifluoroacetic anhydride (B1165640) (TFAA).[4]
B. GC Conditions
-
Injector Temperature: 250°C
-
Detector Temperature: 270°C
-
Oven Program: Start at 100°C, hold for 2 min, then ramp to 180°C at 5°C/min.
-
Carrier Gas: Helium at a constant flow rate.
C. Analysis
-
Inject the derivatized sample and calculate the % e.e. from the resulting peak areas.
Visualizations
The following workflow diagram illustrates the key stages in the validation of this compound purity and enantiomeric excess using the described chiral HPLC method.
Caption: Workflow for Chiral HPLC Method Validation.
This guide demonstrates that while several analytical techniques are available, chiral HPLC remains a highly reliable and robust method for the simultaneous determination of chemical purity and enantiomeric excess of this compound. The detailed protocol and validation framework provide a solid foundation for researchers to implement this critical quality control analysis in a regulated environment.
References
- 1. benchchem.com [benchchem.com]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 4. benchchem.com [benchchem.com]
- 5. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
A comparative study of kinetic resolution versus asymmetric synthesis for obtaining enantiopure 1-(2-Methylphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Enantioselective Strategy
The production of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical synthesis. The distinct pharmacological and toxicological profiles of enantiomers necessitate their separation or direct synthesis in a single, desired form. This guide provides a comparative analysis of two prominent strategies—kinetic resolution and asymmetric synthesis—for obtaining enantiopure 1-(2-Methylphenyl)ethanol, a valuable chiral building block. We present a detailed examination of experimental data, protocols, and workflows to inform the selection of the most suitable method for your research and development needs.
At a Glance: Performance Comparison
| Parameter | Kinetic Resolution (Lipase-Catalyzed) | Asymmetric Synthesis (Asymmetric Hydrogenation) |
| Theoretical Maximum Yield | 50% for a single enantiomer[1] | 100%[2] |
| Achieved Enantiomeric Excess (ee) | >99% for m- and p-substituted analogues[3] | 95% ee for (R)-1-(2'-Methylphenyl)ethanol[4] |
| Substrate Scope Limitation | Ortho-substituted compounds like this compound may show no reactivity under standard conditions.[3] | Broad substrate scope, including sterically hindered ketones.[5] |
| Key Reagents | Lipase (B570770), acyl donor (e.g., vinyl acetate), organic solvent[3][6] | Chiral catalyst (e.g., Ru(II)-complex), hydrogen source (e.g., H2 gas or 2-propanol), base[4][7] |
| Reaction Conditions | Typically mild (room temperature to 60°C)[3][8] | Varies; can require elevated pressure and specific temperatures.[4] |
Delving Deeper: Methodologies and Experimental Insights
Kinetic Resolution: A Selective Transformation
Kinetic resolution operates on the principle that two enantiomers in a racemic mixture react at different rates with a chiral catalyst or reagent.[1] In the context of this compound, this typically involves the enantioselective acylation of one enantiomer by a lipase, leaving the other enantiomer unreacted.
While highly effective for many substrates, a significant challenge arises with ortho-substituted aryl alcohols. Experimental studies on the lipase-catalyzed kinetic resolution of aryltrimethylsilyl chiral alcohols demonstrated excellent results for meta- and para-substituted compounds, achieving over 99% enantiomeric excess for both the unreacted (S)-alcohol and the acetylated (R)-product.[3] However, the same study reported that ortho-aryltrimethylsilyl chiral alcohols, structurally analogous to this compound, did not undergo resolution under the applied conditions.[3] This highlights a critical limitation of this method for the target molecule.
Experimental Protocol: General Procedure for Lipase-Catalyzed Kinetic Resolution
This protocol is based on the successful resolution of structurally similar secondary alcohols.
-
Reaction Setup: To a solution of the racemic alcohol (1 mmol) in hexane (B92381) (4 mL), add the lipase (e.g., 20 mg of a commercial preparation) and vinyl acetate (B1210297) (2.2 mmol).
-
Incubation: Stir the mixture at a controlled temperature (e.g., room temperature) for a specified duration (e.g., 16 hours).
-
Workup: After the reaction, filter off the enzyme. The filtrate contains a mixture of the unreacted alcohol enantiomer and the esterified enantiomer.
-
Purification and Analysis: Separate the alcohol and the ester by column chromatography. Determine the enantiomeric excess of each compound using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Asymmetric Synthesis: A Direct Approach
Asymmetric synthesis directly creates the desired enantiomer from a prochiral starting material, thereby overcoming the 50% yield limitation of kinetic resolution.[2] For the synthesis of this compound, a prominent method is the asymmetric hydrogenation of the corresponding ketone, 2'-methylacetophenone (B146604).
A study utilizing a Ruthenium(II)-indan-ambox complex as a catalyst for the asymmetric hydrogenation of 2'-methylacetophenone reported highly successful results. The reaction achieved over 99% conversion to the desired (R)-1-(2'-Methylphenyl)ethanol with an impressive 95% enantiomeric excess.[4] This demonstrates the viability and efficiency of asymmetric hydrogenation for producing the target molecule in high yield and enantiopurity.
Experimental Protocol: Asymmetric Hydrogenation of 2'-Methylacetophenone [4]
-
Catalyst Preparation: Prepare the precatalyst solution by dissolving the RuCl2(indan-ambox)(PPh3) complex in degassed 2-propanol.
-
Reaction Setup: In a vial, add a solution of t-BuOK in 2-propanol, 2'-methylacetophenone (0.4 mmol), and 1 mL of 2-propanol to the precatalyst solution (S/C = 100).
-
Hydrogenation: Transfer the resulting mixture to an autoclave. Purge the autoclave with H2 gas (5 atm) three times and then charge it with H2 (5 atm).
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Workup and Analysis: Carefully release the H2 pressure. Purify the reaction solution by silica (B1680970) gel column chromatography to obtain the product. Analyze the enantiomeric excess by chiral GC.
Visualizing the Workflows
To further clarify the distinct pathways of these two methodologies, the following diagrams illustrate the logical flow of each process.
Caption: Workflow for Kinetic Resolution.
Caption: Workflow for Asymmetric Synthesis.
Conclusion and Recommendations
For the synthesis of enantiopure this compound, asymmetric synthesis via hydrogenation of 2'-methylacetophenone emerges as the superior strategy. This method offers a direct route to the target molecule with high conversion and excellent enantioselectivity, circumventing the inherent 50% yield limitation of kinetic resolution.
Conversely, lipase-catalyzed kinetic resolution, while a powerful tool for many chiral separations, appears to be unsuitable for this specific ortho-substituted substrate. The steric hindrance posed by the ortho-methyl group likely impedes the enzyme's ability to effectively catalyze the acylation.
Therefore, for researchers and professionals in drug development aiming to produce this compound in an enantiomerically pure form, focusing on the development and optimization of asymmetric hydrogenation methods is the recommended and more promising approach.
References
- 1. jocpr.com [jocpr.com]
- 2. Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1-(2-Methylphenyl)ethanol and 1-Phenylethanol in Stereoselective Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral building blocks for asymmetric synthesis, 1-phenylethanol (B42297) has long been a benchmark due to its accessibility and well-documented performance in a multitude of stereoselective reactions. However, the exploration of structurally similar analogs, such as 1-(2-methylphenyl)ethanol, is crucial for expanding the synthetic chemist's toolkit and understanding the nuanced effects of steric and electronic properties on stereochemical outcomes. This guide provides an objective comparison of the performance of this compound against the established 1-phenylethanol in key stereoselective reactions, supported by experimental data.
Performance in Asymmetric Hydrogenation: A Direct Comparison
The asymmetric hydrogenation of prochiral ketones is a fundamental and highly efficient method for the synthesis of chiral secondary alcohols. The performance of this compound's precursor, 2'-methylacetophenone (B146604), has been directly compared to acetophenone (B1666503) in a study utilizing a Ruthenium(II)-indan-ambox complex as the catalyst. This comparison offers valuable insights into the impact of the ortho-methyl substituent on the stereochemical outcome of the reaction.
Table 1: Asymmetric Hydrogenation of Acetophenone vs. 2'-Methylacetophenone [1]
| Substrate | Product | Catalyst | Conversion (%) | ee (%) |
| Acetophenone | (R)-1-Phenylethanol | RuCl₂(indan-ambox)(PPh₃) | >99 | 95 |
| 2'-Methylacetophenone | (R)-1-(2'-Methylphenyl)ethanol | RuCl₂(indan-ambox)(PPh₃) | >99 | 92 |
The data reveals that while both substrates achieve excellent conversion, the enantiomeric excess for the formation of (R)-1-(2'-methylphenyl)ethanol is slightly lower than that for (R)-1-phenylethanol under identical conditions. This suggests that the steric hindrance introduced by the ortho-methyl group may influence the facial selectivity of the catalyst, leading to a modest decrease in stereoselectivity.
Performance in Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) offers a practical alternative to hydrogenation using molecular hydrogen. Data for the ATH of 2-methylacetophenone using a functionalized ruthenium catalyst provides further comparative points.
Table 2: Asymmetric Transfer Hydrogenation of Substituted Acetophenones [2]
| Substrate | Product | Catalyst System | Yield (%) |
| Acetophenone | 1-Phenylethanol | [(p-cymene)RuCl₂]₂ / 2,2'-bibenzimidazole | 95 |
| 2-Methylacetophenone | This compound | [(p-cymene)RuCl₂]₂ / 2,2'-bibenzimidazole | 92 |
In this transfer hydrogenation reaction, 2-methylacetophenone again demonstrates high reactivity, affording the corresponding alcohol in a yield comparable to that of acetophenone. While this particular study did not report enantiomeric excess, the high yield indicates the viability of this method for the synthesis of this compound.
Enzymatic Kinetic Resolution: A Tale of Steric Hindrance
Enzymatic kinetic resolution is a powerful tool for the separation of racemic alcohols. Lipases, in particular, are widely used for their high enantioselectivity. While 1-phenylethanol is a classic substrate for lipase-catalyzed resolutions, the performance with this compound appears to be significantly impacted by the ortho-substituent.
A study on the lipase-catalyzed kinetic resolution of aryltrimethylsilyl chiral alcohols found that while meta- and para-substituted analogs underwent successful resolution with high enantiomeric excess, the ortho-substituted counterpart, 1-(2-(trimethylsilyl)phenyl)ethanol, did not react under the same conditions.[3] This pronounced steric effect of the ortho-substituent, in this case, a trimethylsilyl (B98337) group which is bulkier than a methyl group, completely inhibited the enzymatic reaction. While direct data on the enzymatic resolution of this compound is scarce, this finding strongly suggests that the proximity of the methyl group to the chiral center in this compound would likely pose a significant challenge for many lipases, leading to poor or no resolution. This contrasts sharply with the numerous successful and highly enantioselective resolutions reported for 1-phenylethanol using various lipases, such as Candida antarctica lipase (B570770) B (CALB).[4][5]
Experimental Protocols
Asymmetric Hydrogenation of 2'-Methylacetophenone[1]
A solution of the precatalyst, RuCl₂(indan-ambox)(PPh₃) (0.004 mmol), and 2'-methylacetophenone (0.4 mmol, S/C = 100) in degassed 2-propanol (2.0 mL) is prepared in a vial. A solution of t-BuOK (20 µmol) in 2-propanol is then added. The resulting mixture is transferred into an autoclave, which is subsequently purged with H₂ (5 atm) three times before being charged to a final pressure of 5 atm. The reaction is stirred at room temperature for 12 hours. After carefully releasing the hydrogen, the conversion and enantiomeric excess are determined by gas chromatography (GC) on a chiral column.
Asymmetric Transfer Hydrogenation of 2-Methylacetophenone[2]
In a reaction vessel, [(p-cymene)RuCl₂]₂ (0.005 mmol) and 2,2'-bibenzimidazole (0.01 mmol) are mixed in 2-propanol (2 mL). The mixture is stirred at 80 °C for 30 minutes. Then, 2-methylacetophenone (1 mmol) and a solution of KOH in 2-propanol (0.1 mmol) are added. The reaction is continued at 130 °C and monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified to determine the yield.
General Procedure for Lipase-Catalyzed Kinetic Resolution of 1-Phenylethanol[6]
To a solution of racemic 1-phenylethanol (13.5 mmol) in hexane (B92381) (80 mL), Candida antarctica lipase B (CALB, 250 mg) is added, followed by the dropwise addition of vinyl acetate (B1210297) (27 mmol). The reaction mixture is kept under orbital stirring (180 rpm) for 4 hours. After filtration of the enzyme, the organic solvent is removed under reduced pressure. The resulting mixture of (R)-1-phenylethyl acetate and unreacted (S)-1-phenylethanol is then purified by column chromatography.
Logical Workflow and Reaction Pathways
The following diagrams illustrate the general workflows for the synthesis of the chiral alcohols discussed.
Caption: Asymmetric hydrogenation workflow for acetophenone and 2'-methylacetophenone.
Caption: Enzymatic kinetic resolution pathways for the two chiral alcohols.
Conclusion
This comparative guide highlights the performance differences between this compound and 1-phenylethanol in key stereoselective reactions.
-
Asymmetric Hydrogenation and Transfer Hydrogenation: this compound can be synthesized in high yield and good enantioselectivity via the reduction of its corresponding ketone. However, the presence of the ortho-methyl group leads to a slight decrease in enantioselectivity compared to the synthesis of 1-phenylethanol under similar catalytic conditions. This is likely due to steric interactions with the catalyst's chiral environment.
-
Enzymatic Kinetic Resolution: A significant performance gap is observed in enzymatic resolutions. The steric bulk of the ortho-methyl group in this compound appears to be a major impediment to its recognition and transformation by common lipases, in stark contrast to the excellent results consistently achieved with 1-phenylethanol.
For researchers and drug development professionals, the choice between these two chiral alcohols will depend on the specific synthetic strategy. While 1-phenylethanol remains a more versatile and reliable choice for a broader range of stereoselective transformations, particularly enzymatic resolutions, this compound is a viable alternative when employing catalytic hydrogenation or transfer hydrogenation methods, especially when the introduction of an ortho-methyl group is a desired structural feature in the target molecule. Further research into bespoke catalysts or enzymes with larger active sites may be necessary to unlock the full potential of this compound in a wider array of stereoselective reactions.
References
- 1. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate H NMR Experiment To Introduce Chiral Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective resolution of 1-phenyl ethanol by Candida antarctica lipase B catalysed acylation with vinyl acetate in protic ionic liquids (PILs) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Acyl Donors for the Enzymatic Resolution of 1-(2-Methylphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
The production of enantiomerically pure chiral alcohols is a critical step in the synthesis of numerous pharmaceutical intermediates and active pharmaceutical ingredients. The enzymatic kinetic resolution of racemic alcohols offers a highly selective and environmentally benign alternative to traditional chemical methods. This guide provides a comparative evaluation of different acyl donors for the enzymatic resolution of 1-(2-Methylphenyl)ethanol, a valuable chiral building block. The data presented, primarily derived from studies on the structurally similar 1-phenylethanol (B42297), offers valuable insights into selecting the optimal acyl donor for achieving high enantioselectivity and conversion.
Performance Comparison of Acyl Donors
The choice of acyl donor significantly influences the efficiency and enantioselectivity of the lipase-catalyzed resolution. Vinyl esters are frequently employed due to their ability to facilitate irreversible acylation, thereby driving the reaction to completion and often resulting in higher enantiomeric excess (e.e.) of the desired product.
| Acyl Donor | Enzyme | Substrate | Conversion (%) | Enantiomeric Excess (e.e.) of Substrate (%) | Enantiomeric Excess (e.e.) of Product (%) | Enantiomeric Ratio (E) | Reference |
| Vinyl Acetate (B1210297) | Novozym 435 (CALB) | 1-Phenylethanol | ~50 | >99 | >99 | >200 | [1] |
| Vinyl Acetate | Pseudomonas cepacia Lipase (B570770) (PCL) | 2-methyl-substituted primary alcohols | High | High | High | >100 for 3-aryl-2-methylpropan-1-ols | [2] |
| Vinyl Butyrate | Candida antarctica Lipase B (CALB) | 1,2-propanediol derivatives | - | - | - | Higher E than vinyl butanate | [3] |
| Acetic Anhydride | Lipozyme TL IM | Naringin | ~98.5 (in 8h) | - | - | - | [4] |
| Vinyl Acetate | Lipozyme TL IM | Naringin | ~97.5 (in 24h) | - | - | - | [4] |
| 2-Chloroethyl Butanate | Candida antarctica Lipase B (CALB) | 1,2-propanediol derivatives | - | - | - | Higher E than vinyl butanate | [3] |
Note: Data for 1-phenylethanol and other secondary alcohols are presented as a close proxy for this compound due to the scarcity of direct comparative studies on the latter. The general trends in reactivity and selectivity are expected to be similar.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the enzymatic resolution of this compound.
Experimental Protocols
Below are detailed methodologies for performing the enzymatic resolution of this compound.
Materials
-
Racemic this compound
-
Acyl donor (e.g., vinyl acetate, vinyl butyrate)
-
Immobilized lipase (e.g., Novozym 435 - immobilized Candida antarctica lipase B, or immobilized Pseudomonas cepacia lipase)
-
Anhydrous organic solvent (e.g., n-hexane, methyl tert-butyl ether (MTBE), toluene)
-
Molecular sieves (optional, to ensure anhydrous conditions)
-
Standard laboratory glassware and equipment (reaction vials, magnetic stirrer, temperature-controlled bath/incubator)
-
Analytical equipment: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable chiral column.
General Procedure for Enzymatic Resolution
-
Reaction Setup: In a sealed vial, dissolve racemic this compound (e.g., 0.1 M) in an anhydrous organic solvent (e.g., 5 mL of n-hexane).
-
Addition of Acyl Donor: Add the selected acyl donor to the reaction mixture. For irreversible acylations, a molar excess of the acyl donor (e.g., 2-5 equivalents relative to the alcohol) is typically used. For example, with vinyl acetate, a 3-fold molar excess is common.[5]
-
Enzyme Addition: Add the immobilized lipase (e.g., 10-50 mg/mL) to the reaction mixture.[5]
-
Incubation: Place the reaction vial in a temperature-controlled shaker or on a magnetic stirrer and incubate at a specified temperature (typically ranging from 30°C to 50°C).
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots of the reaction mixture and analyzing them by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the substrate (e.e.s) and the product (e.e.p).
-
Reaction Termination: Once the desired conversion (typically around 50% for optimal resolution) is reached, terminate the reaction by filtering off the immobilized enzyme.
-
Work-up and Purification: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of the unreacted alcohol and the esterified product can then be separated and purified, typically by column chromatography on silica (B1680970) gel.
Analytical Method for Enantiomeric Excess Determination
The enantiomeric excess of the unreacted this compound and the formed ester is determined by chiral HPLC or GC.
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: A suitable chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is commonly used. The exact ratio should be optimized to achieve good separation of the enantiomers.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers.
Conclusion
The selection of an appropriate acyl donor is a crucial parameter in the enzymatic kinetic resolution of this compound. Based on the available data for structurally related secondary alcohols, vinyl acetate stands out as a highly effective and widely used acyl donor, consistently delivering high enantioselectivity and conversions when used with lipases such as Candida antarctica lipase B (Novozym 435) and Pseudomonas cepacia lipase. The irreversibility of the acylation with vinyl esters is a key advantage. While other acyl donors, such as longer-chain vinyl esters or activated esters like 2-chloroethyl butanate, may offer improved enantioselectivity in some cases[3], vinyl acetate provides a robust and reliable starting point for optimization. For researchers and drug development professionals, a systematic screening of a small library of acyl donors, starting with vinyl acetate, is recommended to identify the optimal conditions for the specific requirements of their synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic resolution of primary 2-methyl-substituted alcohols viaPseudomonas cepacia lipase-catalysed enantioselective acylation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Resolution of derivatives of 1,2-propanediol with lipase B from Candida antarctica. Effect of substrate structure, medium, water activity and acyl donor on enantiomeric ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Determining the Enantiopurity of 1-(2-Methylphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the enantiomeric purity of chiral compounds is paramount in the pharmaceutical industry to ensure drug safety and efficacy. This guide provides a comprehensive cross-validation of three prominent analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE)—for the enantioseparation of 1-(2-Methylphenyl)ethanol. The performance of each method is objectively compared, supported by experimental data, to assist researchers in selecting the most suitable technique for their specific analytical needs.
Comparative Analysis of Analytical Methods
The selection of an optimal analytical method for determining the enantiopurity of this compound hinges on a variety of factors, including the desired resolution, sensitivity, speed of analysis, and the instrumentation available. The following table summarizes the key performance parameters for chiral HPLC, GC, and CE methods. It is important to note that while specific data for Gas Chromatography is provided for this compound, the data for HPLC and Capillary Electrophoresis are based on the closely related and structurally similar compound, 1-phenylethanol, and should be considered a reliable estimation.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Capillary Electrophoresis (CE) |
| Resolution (Rs) | > 1.5 (Baseline separation achievable) | > 1.0 (Good separation, baseline in some cases) | Baseline separation achievable |
| Separation Factor (α) | ~1.2 - 1.5 | 1.022 - 1.194 | Not typically reported, focus on resolution |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~1 - 10 pg on column | ~0.5 - 1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 - 3 µg/mL | ~5 - 50 pg on column | ~1.5 - 3 µg/mL |
| Analysis Time | 10 - 20 minutes | 15 - 30 minutes | 10 - 15 minutes |
| Sample Preparation | Dissolution in mobile phase | Typically direct injection, derivatization may enhance resolution | Dissolution in background electrolyte |
| Typical Injection Volume | 5 - 20 µL | 1 µL (split injection) | Hydrodynamic or electrokinetic injection |
Below is a diagram illustrating the general workflow for the cross-validation of these analytical methods.
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for the enantioseparation of this compound and its structural analogs.
Chiral High-Performance Liquid Chromatography (HPLC)
This method is adapted from established procedures for the enantiomeric separation of 1-phenylethanol, a compound structurally similar to this compound. Polysaccharide-based chiral stationary phases are highly effective for this class of compounds.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase (CSP): Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane and 2-Propanol (e.g., 95:5 v/v). The exact ratio should be optimized to achieve baseline separation.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Chiral Gas Chromatography (GC)
This method provides direct enantiomeric separation of this compound without the need for derivatization.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral Capillary Column: Rt-βDEXsm (2,3-di-O-methyl-6-O-TBDMS-β-cyclodextrin) or a similar cyclodextrin-based chiral column (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Hydrogen or Helium, at an appropriate linear velocity.
-
Temperature Program:
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 150°C at 2°C/min.
-
-
Injection Mode: Split injection with a split ratio of 50:1.
-
Sample Preparation: Dilute the sample of this compound in a suitable solvent like dichloromethane (B109758) or methanol (B129727) to a concentration of approximately 1 mg/mL.
-
Injection Volume: 1 µL.
-
Data Analysis: Enantiomeric purity is determined by the relative peak areas of the two enantiomers.
Chiral Capillary Electrophoresis (CE)
This protocol is based on methods developed for the enantioseparation of analogous chiral alcohols, utilizing cyclodextrins as chiral selectors.
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., total length 60 cm, effective length 50 cm).
-
Background Electrolyte (BGE): 25 mM phosphate (B84403) buffer (pH 2.5) containing 20 mM of a chiral selector such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfated-β-cyclodextrin (S-β-CD). The type and concentration of the cyclodextrin (B1172386) should be optimized.
-
Applied Voltage: 20-25 kV.
-
Capillary Temperature: 25°C.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve the sample of this compound in the background electrolyte to a concentration of about 0.5 mg/mL.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Data Analysis: The enantiomeric ratio is calculated from the corrected peak areas of the separated enantiomers.
Principles of Chiral Separation
The following diagram illustrates the fundamental principles of enantiomeric separation for the three discussed analytical techniques.
Safety Operating Guide
Safe Disposal of 1-(2-Methylphenyl)ethanol: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 1-(2-Methylphenyl)ethanol, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for maintaining laboratory safety and ensuring environmental compliance.
While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), it is imperative to handle and dispose of it with the care due to all laboratory chemicals.[1] Local, state, and institutional regulations must always be consulted to ensure complete and accurate classification and disposal.[1][2]
Chemical and Physical Properties
Understanding the properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data.
| Property | Value | Source |
| Physical State | Liquid | [1] |
| Appearance | Colorless | [1][2] |
| Boiling Point | 78 - 80 °C / 172.4 - 176 °F | [1] |
| Molecular Formula | C₉H₁₂O | [3] |
| Molecular Weight | 136.19 g/mol | [4] |
| Density | 0.995 g/cm³ | [3] |
| OSHA Hazard Classification | Not Considered Hazardous | [1] |
Experimental Protocol: Step-by-Step Disposal Procedures
This protocol outlines the detailed methodology for the routine disposal of this compound and the appropriate response for accidental spills.
I. Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure the following PPE is worn:
-
Gloves: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.
-
Eye Protection: Use safety glasses or goggles that comply with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Lab Coat: A standard lab coat should be worn to protect clothing.[1]
II. Routine Disposal of Unused this compound
This procedure applies to the disposal of excess or waste this compound from experimental processes.
-
Waste Collection:
-
Container Management:
-
Keep the waste container tightly closed when not in use.[1][3]
-
Store the waste container in a cool, dry, and well-ventilated area, away from heat or ignition sources.[1][3][6]
-
Ensure the container is clearly labeled with "Hazardous Waste" (or as required by your institution) and a list of its contents.[6][7]
-
-
Final Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste contractor.[7]
-
III. Spill Management and Disposal
In the event of a spill, follow these steps to ensure safety and proper cleanup.
-
Small Spills (less than 100 mL):
-
Alert personnel in the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.
-
Carefully sweep or shovel the absorbed material into a suitable, sealable container for disposal.[1][2]
-
Label the container clearly, indicating the contents of the spill debris.
-
Decontaminate the spill area with soap and water.
-
-
Large Spills (greater than 100 mL):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EH&S or emergency response team immediately.
-
Prevent the spill from entering drains or waterways.
-
Allow only trained personnel with appropriate respiratory protection and chemical-resistant gear to handle the cleanup.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C9H12O | CID 110953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ethz.ch [ethz.ch]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Personal protective equipment for handling 1-(2-Methylphenyl)ethanol
Essential Safety and Handling Guide for 1-(2-Methylphenyl)ethanol
This guide provides immediate, essential safety protocols and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development, offering procedural guidance for safe operations and disposal.
Hazard Identification and Classification
This compound is classified as a combustible liquid that is harmful if swallowed and causes serious eye irritation. It is crucial to handle this chemical with appropriate care to avoid exposure and ensure a safe laboratory environment. Some suppliers may not classify this chemical as hazardous under the 2012 OSHA Hazard Communication Standard; however, it is prudent to adhere to the more stringent safety precautions.[1]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 7287-82-3[1][2][3] |
| Molecular Formula | C₉H₁₂O[2][3][4][5] |
| Molecular Weight | 136.18 g/mol [5] |
| Appearance | Colorless Liquid[5][6] |
| Odor | Alcohol-like[5][6] |
| Density | 0.995 g/cm³[2] |
| Boiling Point | 220 °C (428 °F)[5] |
| Flash Point | 102 °C (215.6 °F)[5] |
| Vapor Pressure | 14 mmHg @ 134 °C[5] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
Eye and Face Protection
-
Chemical Safety Goggles: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5][7] Safety glasses do not provide adequate protection from chemical splashes.[8]
-
Face Shield: A face shield worn over safety goggles is required when there is a significant risk of splashing or a highly exothermic reaction.[8][9]
Skin and Body Protection
-
Gloves: Wear chemical-resistant gloves, such as nitrile rubber.[10] Always inspect gloves for integrity before use and dispose of contaminated gloves properly.[9][10]
-
Lab Coat: A laboratory coat is mandatory and should be kept buttoned to cover as much skin as possible.[9][10]
-
Footwear: Closed-toe and closed-heel shoes are required at all times in the laboratory.[9][10]
Respiratory Protection
-
Under normal conditions with adequate ventilation, respiratory protection is not typically required.[1][5]
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the formation and inhalation of aerosols.[2][10][11]
-
If ventilation is insufficient, a NIOSH/MSHA-approved respirator should be used.[7]
Operational and Disposal Plans
Adherence to proper operational and disposal protocols is critical for laboratory safety and environmental compliance.
Safe Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Confirm that the work area, particularly the chemical fume hood, is clean and operational.
-
Handling:
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling. Decontaminate the work surface.
Storage Plan
-
Store containers in a dry, cool, and well-ventilated place.[1][2][6][11]
-
This substance may form explosive peroxides; it is recommended to test for peroxide formation or discard after one year.
-
Store away from incompatible materials such as strong oxidizing agents.[2][5]
Spill Management
-
Small Spills: Absorb the spill with an inert, non-combustible material like vermiculite (B1170534) or sand.[10] Place the absorbed material into a sealed and properly labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the immediate area. Keep away from heat and sources of ignition. Contact your institution's Environmental Health and Safety (EHS) office for assistance.[12]
Disposal Plan
-
Waste Collection: Collect all waste containing this compound in a dedicated, compatible, and clearly labeled hazardous waste container.[10] The label should include the chemical name and associated hazards.
-
Regulatory Compliance: Chemical waste must be managed in accordance with local, regional, and national regulations.[6] Do not dispose of this chemical with household garbage or down the sewage system.[11]
-
Arranging Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.[10]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for safely handling and disposing of this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | C9H12O | CID 110953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. benchchem.com [benchchem.com]
- 11. emsdiasum.com [emsdiasum.com]
- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
